molecular formula C8H16N2O3 B101803 Glycyl-dl-norleucine CAS No. 19257-04-6

Glycyl-dl-norleucine

Cat. No.: B101803
CAS No.: 19257-04-6
M. Wt: 188.22 g/mol
InChI Key: XVUIZOUTLADVIH-LURJTMIESA-N
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Description

Glycyl-DL-norleucine is a dipeptide that serves as a valuable research compound in biochemical and pharmaceutical fields . Its structure, consisting of glycine and norleucine, makes it a useful model for studying the separation, interactions, and properties of amino acids and dipeptides, which is fundamental for understanding complex biological processes . In pharmaceutical research, this dipeptide is investigated as a potential active pharmaceutical ingredient or a key component in the development of novel drugs, where its structure may offer advantages in bioavailability and targeted drug delivery systems . Beyond drug development, this compound finds utility in nutritional science, where it is explored as an ingredient in dietary supplements aimed at supporting muscle growth and recovery, with its dipeptide form potentially enhancing the absorption of amino acids in the body . The compound is also used in the cosmetics industry, where it is examined for its potential benefits in skin health and its ability to improve the delivery of other active ingredients in cosmetic formulations . The ongoing importance of such biochemical tools is reflected in the growing market and increased R&D investments for peptide-based compounds, driven by the demand for peptide therapeutics and advanced biochemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19257-04-6

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1

InChI Key

XVUIZOUTLADVIH-LURJTMIESA-N

SMILES

CCCCC(C(=O)O)NC(=O)CN

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)CN

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CN

Other CAS No.

1504-41-2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of the dipeptide Glycyl-dl-norleucine. As a non-canonical dipeptide, it presents unique properties of interest in peptidomimetic design and drug discovery. This document details both solution-phase and solid-phase synthetic methodologies, in-depth analysis of its stereochemistry, and expected outcomes from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of peptide chemistry, pharmacology, and drug development, offering both theoretical grounding and practical insights into the manipulation and understanding of this compound.

Introduction: The Significance of Non-Canonical Dipeptides

The exploration of non-canonical amino acids and their integration into peptide structures represents a burgeoning field in medicinal chemistry and drug development. These unique building blocks offer the potential to overcome the inherent limitations of native peptides, such as enzymatic instability and poor bioavailability.[1] this compound, a dipeptide composed of the simplest amino acid, glycine, and the non-proteinogenic amino acid norleucine, serves as a compelling case study in this domain.

Norleucine, an isomer of leucine with a linear four-carbon side chain, is of particular interest due to its isosteric relationship with methionine, allowing it to act as a probe in studies of protein structure and function without the susceptibility to oxidation.[2][3] The "dl" designation signifies that the norleucine component is a racemic mixture of its D and L enantiomers, introducing further complexity and potential for unique biological activities compared to its stereochemically pure counterparts.

This guide will provide a detailed examination of the chemical identity of this compound, from its fundamental atomic composition to its three-dimensional stereochemical considerations. We will then delve into practical, step-by-step protocols for its synthesis, followed by a thorough discussion of the analytical techniques required for its structural confirmation and purification. Finally, we will touch upon the current understanding of the biochemical implications of incorporating norleucine into peptide sequences and the potential applications of this compound in scientific research.

Unveiling the Chemical Structure of this compound

The chemical structure of this compound is fundamentally defined by the covalent linkage of a glycine residue to a dl-norleucine residue via a peptide bond.

Constituent Amino Acids
  • Glycine (Gly): The simplest of the 20 proteinogenic amino acids, glycine is achiral, possessing a single hydrogen atom as its side chain.[4] Its small size and lack of a bulky side chain impart significant conformational flexibility to peptide backbones.

  • dl-Norleucine (dl-Nle): A non-canonical α-amino acid, norleucine is an isomer of leucine and isoleucine with the chemical formula C6H13NO2.[4] Unlike its branched-chain isomers, norleucine has a linear butyl side chain. The prefix "dl" indicates a racemic mixture, meaning it is composed of equal amounts of the D- and L-enantiomers.[4]

The Peptide Bond

The glycine and dl-norleucine residues are joined by a peptide bond, formed through a dehydration reaction between the carboxyl group of glycine and the amino group of dl-norleucine. This amide linkage is planar and rigid, a key feature influencing the secondary structure of peptides.

Stereochemistry

A critical aspect of this compound's structure is its stereochemistry. While glycine is achiral, the α-carbon of norleucine is a chiral center. Therefore, this compound exists as a mixture of two diastereomers:

  • Glycyl-L-norleucine

  • Glycyl-D-norleucine

The presence of both diastereomers will influence the molecule's overall properties, including its biological activity and its behavior in chiral environments, such as during chromatographic separation.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C8H16N2O3[4]
Molecular Weight 188.22 g/mol [4]
IUPAC Name 2-[(2-aminoacetyl)amino]hexanoic acid[4]
SMILES CCCCC(C(=O)O)NC(=O)CN[4]
InChI Key XVUIZOUTLADVIH-UHFFFAOYSA-N[4]

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be approached through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice of method often depends on the desired scale, purity requirements, and available laboratory resources.

Solution-Phase Synthesis

Solution-phase synthesis offers scalability and allows for the purification of intermediates. A general protocol for the synthesis of a dipeptide like this compound involves the following key steps:

Experimental Protocol: Solution-Phase Synthesis of N-Protected this compound Methyl Ester

  • Protection of Glycine: The amino group of glycine must be protected to prevent self-polymerization. A common protecting group is tert-butoxycarbonyl (Boc).

  • Esterification of dl-Norleucine: The carboxyl group of dl-norleucine is typically protected as a methyl or ethyl ester to prevent its participation in the coupling reaction.

  • Peptide Coupling: The protected glycine (Boc-Gly-OH) is activated and then reacted with the dl-norleucine methyl ester.

  • Deprotection: The Boc and ester protecting groups are removed to yield the final dipeptide.

Detailed Steps:

  • Preparation of dl-Norleucine Methyl Ester Hydrochloride: Suspend dl-norleucine (1 mmol) in methanol (10 mL) and cool to 0°C. Bubble dry HCl gas through the solution for 1-2 hours or add thionyl chloride dropwise. Monitor the reaction by TLC. Remove the solvent under reduced pressure to obtain the dl-norleucine methyl ester hydrochloride.

  • Coupling Reaction: Dissolve Boc-Gly-OH (1 mmol) and dl-norleucine methyl ester hydrochloride (1 mmol) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (15 mL). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 mmol) at 0°C. Add a tertiary amine base such as diisopropylethylamine (DIEA) (2.5 mmol) to neutralize the hydrochloride salt.[5] Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

  • Deprotection: The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM. The methyl ester can be saponified using a base like NaOH in a methanol/water mixture.

Solution_Phase_Synthesis cluster_glycine Glycine Protection cluster_norleucine Norleucine Esterification cluster_coupling Peptide Coupling cluster_deprotection Deprotection Gly Glycine Boc_Gly Boc-Gly-OH Gly->Boc_Gly Boc Anhydride Boc_Gly_Nle Boc-Gly-dl-Nle-OMe Boc_Gly->Boc_Gly_Nle Nle dl-Norleucine Nle_OMe dl-Nle-OMe Nle->Nle_OMe MeOH, HCl Nle_OMe->Boc_Gly_Nle DCC, HOBt Gly_Nle Gly-dl-Nle Boc_Gly_Nle->Gly_Nle 1. TFA 2. NaOH

Figure 1: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in terms of ease of purification and automation.[7][8][9] The peptide is assembled on a solid resin support, and excess reagents are removed by simple filtration and washing.[10]

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

  • Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, for a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid.

  • First Amino Acid Coupling: Couple Fmoc-dl-norleucine-OH to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound norleucine.

  • Second Amino Acid Coupling: Couple Fmoc-glycine-OH to the deprotected norleucine.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove any side-chain protecting groups simultaneously.

Detailed Steps:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc-dl-Norleucine Coupling: Activate Fmoc-dl-norleucine-OH (3-5 equivalents) with a coupling agent like HBTU/HATU and a base like DIEA in DMF. Add this solution to the swollen resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group.

  • Washing: Repeat the washing steps.

  • Fmoc-Glycine Coupling: Repeat the coupling step with Fmoc-Gly-OH.

  • Washing: Repeat the washing steps.

  • Final Fmoc Deprotection: Repeat the deprotection step.

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers like water and triisopropylsilane, for 2-4 hours.[7]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12][13]

Solid_Phase_Synthesis Resin Resin Resin_Nle Resin-dl-Nle-Fmoc Resin->Resin_Nle Couple Fmoc-dl-Nle-OH Resin_Nle_H Resin-dl-Nle-H Resin_Nle->Resin_Nle_H Deprotect (Piperidine) Resin_Gly_Nle Resin-Gly-dl-Nle-Fmoc Resin_Nle_H->Resin_Gly_Nle Couple Fmoc-Gly-OH Resin_Gly_Nle_H Resin-Gly-dl-Nle-H Resin_Gly_Nle->Resin_Gly_Nle_H Deprotect (Piperidine) Gly_Nle Gly-dl-Nle (Purified) Resin_Gly_Nle_H->Gly_Nle Cleave and Purify

Figure 2: Stepwise workflow for the solid-phase synthesis of this compound.

Structural Characterization and Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution.

  • ¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons in both the glycine and norleucine residues. Based on known chemical shifts of similar dipeptides and the individual amino acids, the following approximate chemical shifts (in ppm, relative to TMS in a suitable deuterated solvent like D₂O) can be predicted:

    • Norleucine α-H: ~4.1-4.3 ppm (doublet of doublets or triplet)

    • Glycine α-CH₂: ~3.8-4.0 ppm (singlet, may appear as two doublets if diastereotopic)

    • Norleucine β-CH₂: ~1.6-1.8 ppm (multiplet)

    • Norleucine γ- and δ-CH₂: ~1.2-1.4 ppm (multiplets)

    • Norleucine ε-CH₃: ~0.8-0.9 ppm (triplet)

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Predicted chemical shifts are:

    • Carboxyl Carbons: ~175-180 ppm

    • Amide Carbonyl Carbon: ~170-175 ppm

    • Norleucine α-C: ~55-60 ppm

    • Glycine α-C: ~40-45 ppm

    • Norleucine Side Chain Carbons: ~15-35 ppm

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[14][15]

  • Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, this compound (MW = 188.22 g/mol ) is expected to show a prominent molecular ion peak at m/z 189.23 [M+H]⁺ in positive ion mode and m/z 187.21 [M-H]⁻ in negative ion mode.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will induce fragmentation of the peptide bond, leading to characteristic b- and y-ions. The major expected fragments for this compound are:

    • b₁-ion (Gly): m/z 58.04

    • y₁-ion (Nle): m/z 132.10

The presence of these fragments confirms the amino acid sequence.

Mass_Spec_Fragmentation cluster_b1 b₁-ion (m/z 58.04) cluster_y1 y₁-ion (m/z 132.10) Gly_Nle H₂N-CH₂-CO-NH-CH(C₄H₉)-COOH b1 H₂N-CH₂-CO⁺ Gly_Nle->b1 Fragmentation y1 ⁺H₂N-CH(C₄H₉)-COOH Gly_Nle->y1 Fragmentation

Figure 3: Predicted major fragmentation pathways of this compound in tandem mass spectrometry.

Chromatographic Purity Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[11][12][13] A C18 column is typically used with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like TFA. The presence of two peaks of equal area would be expected for the diastereomeric mixture of Glycyl-L-norleucine and Glycyl-D-norleucine if a chiral stationary phase is not used. Chiral chromatography would be required to separate the two diastereomers.

Biochemical Context and Potential Applications

The incorporation of norleucine into peptide sequences can have significant biochemical and physiological effects.

  • Increased Hydrophobicity: The linear alkyl side chain of norleucine is more hydrophobic than the side chains of many natural amino acids, which can influence peptide folding, membrane interactions, and receptor binding.

  • Enhanced Enzymatic Stability: Peptides containing non-canonical amino acids, particularly D-isomers, often exhibit increased resistance to degradation by proteases.[1] This can lead to a longer in vivo half-life, a desirable property for therapeutic peptides.

  • Probing Protein Structure and Function: As a methionine mimic, norleucine can be substituted into peptide sequences to study the role of methionine residues in protein structure, function, and susceptibility to oxidation.[2] For example, substitution of methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, suggesting a potential therapeutic avenue for Alzheimer's disease.[3]

  • Modulation of Biological Activity: The stereochemistry of the norleucine residue (D vs. L) can dramatically alter the biological activity of the dipeptide. This provides an opportunity for the rational design of peptide analogs with tailored agonist or antagonist properties.

  • Stimulation of Protein Synthesis: Studies have shown that norleucine supplementation can increase the rate of protein synthesis in certain tissues.[16]

Conclusion

This compound represents a fascinating and functionally rich dipeptide at the intersection of classical peptide chemistry and the expanding world of non-canonical amino acids. Its synthesis, while requiring careful control of protecting groups and coupling conditions, is achievable through established solution-phase and solid-phase methodologies. The presence of a racemic norleucine component introduces a layer of stereochemical complexity that is both a challenge for analysis and an opportunity for the development of novel bioactive compounds.

The detailed structural characterization of this compound through NMR and mass spectrometry provides a clear fingerprint of its chemical identity. As our understanding of the biochemical consequences of incorporating non-canonical amino acids like norleucine into peptides continues to grow, so too will the potential applications of simple dipeptides like this compound in fundamental research and as building blocks for more complex therapeutic agents. This guide has aimed to provide a solid foundation for researchers to confidently synthesize, characterize, and ultimately utilize this intriguing molecule in their scientific endeavors.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Vasanthakumar, G. R., Ravikumar, B. S., & Sureshbabu, V. V. (2002). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules, 7(5), 447-453. [Link]

  • Tanaka, W., & Arita, M. (2018). Fragmentation pathways of glycylleucine predicted with activation energy calculations. Metabolites, 8(2), 31. [Link]

  • Das, M., & Lahiri, A. (1993). Purification and characterization of a new enzyme dipeptidase from human lens. Journal of biosciences, 18(3), 331-342. [Link]

  • Wikipedia. (n.d.). Norleucine. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

  • Bonache, M. A., de la Torre, B. G., & Albericio, F. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(19), 7183. [Link]

  • Lynch, C. J., Fox, H. L., Vary, T. C., & Kimball, S. R. (2002). Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats. American Journal of Physiology-Endocrinology and Metabolism, 283(4), E823-E831. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273080, this compound. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Naeimi, H., & Alangi, N. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific reports, 12(1), 4699. [Link]

  • Junk, G., & Svec, H. (1958). The Mass Spectra of the a-,Amino Acids. Ames Lab., Ames, IA (United States). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000411 - L-Norleucine (C6H13NO2). Retrieved from [Link]

  • LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. Retrieved from [Link]

  • Biotage. (2023, February 6). How to purify your peptide using mass directed flash chromatography. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Afonin, S., et al. (2016). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2745-2754. [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Tanaka, W., & Arita, M. (2018). Second and third fragmentation of product ions from glycylleucine. Metabolites, 8(2), 31. [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

Sources

Glycyl-dl-norleucine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Dipeptide

In the landscape of peptide chemistry and drug development, the exploration of non-proteinogenic amino acids and their peptide derivatives offers a fertile ground for innovation. Glycyl-dl-norleucine, a dipeptide composed of the simplest amino acid, glycine, and the leucine isomer, norleucine, represents a molecule of significant interest. Its unique structural features, stemming from the linear side chain of norleucine, impart distinct physical and chemical properties that can be strategically leveraged in various research and pharmaceutical applications.

This technical guide provides an in-depth exploration of the core physical and chemical characteristics of this compound. Moving beyond a mere compilation of data, this document aims to provide a causal understanding of its behavior, supported by experimental evidence and established scientific principles. For researchers and drug development professionals, a thorough comprehension of these properties is paramount for its effective synthesis, characterization, and application in novel therapeutic strategies.

I. Core Molecular and Physical Properties

The fundamental identity and behavior of this compound are dictated by its molecular structure and resulting physical characteristics. A comprehensive understanding of these parameters is the bedrock for any experimental design or application development.

Molecular Identity
  • Molecular Formula: C₈H₁₆N₂O₃[1]

  • Molecular Weight: 188.22 g/mol [1][2]

  • IUPAC Name: 2-(2-aminoacetamido)hexanoic acid[1]

  • CAS Number: 1504-41-2[1]

  • Synonyms: Glycylnorleucine, H-Gly-DL-Nle-OH[1]

The structure consists of a glycine residue linked via a peptide bond to the amino group of dl-norleucine, a racemic mixture of d- and l-norleucine. The presence of the unbranched, four-carbon side chain of the norleucine residue is a key differentiator from its more common isomer, Glycyl-leucine, and significantly influences its lipophilicity and steric profile.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its constituent amino acid, norleucine, is presented in Table 1. This data is crucial for predicting its behavior in various solvent systems and for the development of analytical methods.

PropertyThis compounddl-Norleucine (for comparison)Source(s)
Molecular Formula C₈H₁₆N₂O₃C₆H₁₃NO₂[1][3]
Molecular Weight 188.22 g/mol 131.17 g/mol [1][3]
Melting Point Not available>300 °C (decomposes)[3]
Solubility in Water Soluble11.49 g/L at 25°C[4]
Appearance White to off-white powder/crystalsColorless leaflets or white crystals[4]
pKa (carboxyl) Not available~2.39[3]
pKa (amino) Not available~9.76[3]

Causality behind the Properties: The high melting point of norleucine is indicative of the strong intermolecular forces, primarily hydrogen bonding and electrostatic interactions, present in its crystalline zwitterionic form. As a dipeptide, this compound is also expected to be a crystalline solid with a relatively high melting point. Its solubility in water is attributed to the presence of the polar amino, carboxyl, and amide functional groups, which can readily form hydrogen bonds with water molecules. The solubility is likely pH-dependent, with increased solubility at pH values below the pKa of the carboxyl group and above the pKa of the amino group.

II. Synthesis and Purification: A Methodological Approach

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The choice of protecting groups and coupling reagents is critical to ensure high yield and purity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines a representative Fmoc/tBu-based solid-phase synthesis of this compound. The rationale behind each step is provided to facilitate understanding and troubleshooting.

Experimental Protocol:

  • Resin Selection and Swelling:

    • Start with a suitable resin, such as a pre-loaded Fmoc-dl-norleucine-Wang resin. The Wang resin is acid-labile, allowing for cleavage of the final peptide under mild acidic conditions.

    • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes to ensure optimal accessibility of the reactive sites.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of norleucine. This reaction is typically rapid, occurring within 5-15 minutes. The progress can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-Glycine:

    • Activate the carboxyl group of Fmoc-glycine using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated Fmoc-glycine to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. The efficiency of the coupling can be monitored using a qualitative ninhydrin test, which detects the presence of free primary amines. A negative ninhydrin test indicates complete coupling.

  • Final Fmoc-Deprotection:

    • Repeat the Fmoc-deprotection step as described in step 2 to remove the protecting group from the newly added glycine residue.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). TFA cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups (though norleucine does not have one). Water acts as a proton source, and TIS scavenges reactive carbocations that can lead to side reactions.

  • Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final this compound product as a white, fluffy powder.

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Fmoc-dl-Nle-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling (Fmoc-Gly-OH, HBTU, DIPEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection2 Cleavage Cleavage & Deprotection (TFA/H2O/TIS) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

III. Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of synthesized this compound are critical for its use in any application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The spectrum of this compound would be expected to show characteristic signals for the α-protons of both glycine and norleucine, the methylene protons of the glycine backbone, and the protons of the norleucine side chain.

    • ¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

      • Amide I band: Around 1650 cm⁻¹, corresponding to the C=O stretching of the peptide bond.

      • Amide II band: Around 1550 cm⁻¹, arising from N-H bending and C-N stretching.

      • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹.

      • C-H stretching: Bands in the region of 2800-3000 cm⁻¹ from the aliphatic side chain.

      • Carboxylate stretching: A strong, broad band around 1600-1700 cm⁻¹ for the C-terminal carboxyl group.

  • Mass Spectrometry (MS):

    • Mass spectrometry is a powerful tool for determining the molecular weight and for structural elucidation through fragmentation analysis.

    • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like peptides. In positive ion mode, this compound would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 189.1234.[2] In negative ion mode, an ion corresponding to [M-H]⁻ at m/z 187.1088 would be observed.[2]

    • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides sequence information. Key fragmentation pathways for dipeptides include cleavage of the peptide bond, leading to the formation of b- and y-ions. For this compound, cleavage of the peptide bond would result in a b₁-ion (Gly) and a y₁-ion (dl-Norleucine).

Diagram of a Representative Mass Spectrometry Fragmentation Pathway:

MS_Fragmentation cluster_parent [this compound + H]+ cluster_fragments Fragment Ions Parent m/z 189.12 b1 b1-ion (Gly) m/z 58.03 Parent->b1 Peptide Bond Cleavage y1 y1-ion (dl-Nle) m/z 132.10 Parent->y1 Peptide Bond Cleavage

Caption: Expected fragmentation of this compound in positive ion MS/MS.

Chromatographic Purity Assessment
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for assessing the purity of peptides. A single, sharp peak on the chromatogram is indicative of a high-purity sample. The retention time is dependent on the hydrophobicity of the peptide; the linear alkyl side chain of norleucine will contribute to a greater retention time compared to more polar dipeptides of similar size.

IV. Stability and Storage: Ensuring Long-Term Integrity

The stability of this compound is a critical consideration for its handling, storage, and formulation.

  • Solid-State Stability: As a crystalline solid, this compound is expected to be relatively stable when stored in a cool, dry, and dark place.[5] It is important to protect it from moisture to prevent hydrolysis of the peptide bond.

  • Solution Stability: The stability of this compound in solution is pH and temperature-dependent. At neutral pH, the peptide bond is relatively stable. However, under strongly acidic or basic conditions, and at elevated temperatures, hydrolysis can occur, breaking the peptide down into its constituent amino acids, glycine and norleucine. For long-term storage in solution, it is advisable to store aliquots at -20°C or -80°C to minimize degradation.[6]

  • Storage Recommendations: Store the solid compound in a tightly sealed container at 2-8°C.[4] For solutions, flash-freeze aliquots in a suitable buffer and store at -20°C or below. Avoid repeated freeze-thaw cycles.

V. Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines.

  • Peptide Chemistry and Structural Biology: As a non-proteinogenic dipeptide, it can be incorporated into synthetic peptides to study the effects of side-chain structure on peptide conformation, stability, and biological activity. The linear, unbranched nature of the norleucine side chain provides a unique steric and hydrophobic profile compared to its branched-chain isomers, leucine and isoleucine.

  • Drug Delivery and Prodrug Design: Dipeptides are often recognized by peptide transporters in the body, which can be exploited for targeted drug delivery. This compound can serve as a promoiety in prodrug design to enhance the absorption and bioavailability of parent drugs that have poor membrane permeability. The dipeptide can be attached to a drug molecule via a labile linker, and upon enzymatic cleavage in vivo, the active drug is released.

  • Metabolic Studies: Labeled isotopes of this compound can be used as tracers in metabolic studies to investigate peptide uptake, transport, and metabolism.

VI. Safety and Handling

While specific toxicity data for this compound is limited, general precautions for handling amino acid and peptide compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.[4]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[4] Handle in a well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a dipeptide with a unique combination of physical and chemical properties that make it a valuable molecule for researchers and drug development professionals. Its straightforward synthesis, well-defined analytical characteristics, and potential for various applications underscore its importance in the expanding field of peptide science. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to effectively utilize this compound in their research and development endeavors, paving the way for new discoveries and therapeutic innovations.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Norleucine. [Link]

  • PubChem. Glycyl-L-norleucine. National Center for Biotechnology Information. [Link]

  • van den Ende, J. A., et al. (2015). Do solid-to-solid polymorphic transitions in DL-norleucine proceed through nucleation?. Faraday discussions, 179, 421–436.
  • Anderhuber, N., et al. (2016). High-level Biosynthesis of Norleucine in E. coli for the Economic Labeling. Frontiers in Bioengineering and Biotechnology, 4, 10.
  • de Sain-van der Velden, M. G. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

Sources

Glycyl-dl-norleucine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the synthesis, properties, analysis, and applications of the non-proteinogenic dipeptide, Glycyl-dl-norleucine, for professionals in drug discovery and peptide science.

This guide serves as a detailed technical resource for researchers, chemists, and drug development professionals interested in the unique characteristics and applications of this compound. As a dipeptide incorporating the unnatural amino acid dl-norleucine, it presents intriguing possibilities for modifying peptide therapeutics to enhance stability and biological activity. This document provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its role in modern research.

Core Molecular Identity

This compound is a dipeptide composed of the amino acids glycine and dl-norleucine, linked by a peptide bond. Norleucine is an isomer of leucine and isoleucine, differing in its linear, unbranched four-carbon side chain. The "dl" designation indicates that it is a racemic mixture of both the D- and L-enantiomers of norleucine.

Chemical Structure and Identifiers

The fundamental chemical attributes of this compound are summarized in the table below.

IdentifierValueSource
Molecular Formula C8H16N2O3[1]
Molecular Weight 188.22 g/mol [1]
CAS Number 1504-41-2
IUPAC Name 2-[(2-aminoacetyl)amino]hexanoic acid[1]

It is crucial to distinguish the CAS number for the racemic mixture (dl-form) from that of the pure L-enantiomer, Glycyl-L-norleucine, which is 19257-04-6.[2]

Physicochemical Properties and Rationale for Use

The physicochemical properties of this compound are influenced by both the glycine and dl-norleucine residues. While specific experimental data for the dipeptide is limited, the properties of dl-norleucine provide a strong foundation for understanding its behavior.

PropertyValue (for dl-Norleucine)Significance for this compoundSource
pKa (carboxyl) ~2.39Influences the charge state of the C-terminus at different pH values.[3]
pKa (amino) ~9.76Influences the charge state of the N-terminus at different pH values.[3]
Water Solubility SolubleThe polar peptide backbone and terminal charges contribute to aqueous solubility.[3]
Appearance White to almost white powder or crystalExpected physical state of the purified dipeptide.
Melting Point 221.0 to 227.0 °CA key physical constant for identity and purity assessment.

The incorporation of dl-norleucine into a peptide chain is a strategic choice aimed at enhancing its therapeutic potential. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids.[4] This increased enzymatic stability can lead to a longer in-vivo half-life and improved bioavailability of peptide drugs.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide coupling techniques, most commonly via Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Conceptual Workflow for Solid-Phase Peptide Synthesis

spss_workflow Resin Resin Support Coupling1 Coupling Resin->Coupling1 Fmoc_Nle Fmoc-dl-Norleucine-OH Fmoc_Nle->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 Coupling Wash2->Coupling2 Fmoc_Gly Fmoc-Glycine-OH Fmoc_Gly->Coupling2 Wash3 Wash Coupling2->Wash3 Deprotection2 Fmoc Deprotection Wash3->Deprotection2 Wash4 Wash Deprotection2->Wash4 Cleavage Cleavage & Deprotection Wash4->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the Solid-Phase Peptide Synthesis of this compound.

Step-by-Step Synthesis Protocol (Fmoc/tBu Strategy)

This protocol outlines a standard Fmoc-based solid-phase synthesis approach.

Materials:

  • Fmoc-dl-Norleucine-OH

  • Fmoc-Glycine-OH

  • Rink Amide resin (or other suitable resin for C-terminal carboxamide, or a pre-loaded Wang resin for a C-terminal carboxylic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (dl-Norleucine):

    • If not using a pre-loaded resin, couple Fmoc-dl-Norleucine-OH to the resin.

    • Pre-activate Fmoc-dl-Norleucine-OH with HBTU/HATU and DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the dl-norleucine residue.

    • Wash the resin extensively with DMF.

  • Second Amino Acid Coupling (Glycine):

    • Pre-activate Fmoc-Glycine-OH with HBTU/HATU and DIPEA in DMF.

    • Add the activated glycine solution to the deprotected resin and shake for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF as described in step 3.

    • Wash the resin with DMF, followed by DCM, and dry the resin.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide using preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final this compound product as a white powder.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound.

Typical HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Expected Outcome: A single major peak corresponding to this compound. The presence of two peaks could indicate separation of the diastereomers (Gly-D-Nle and Gly-L-Nle) under certain chiral conditions, though this is not typical on standard achiral C18 columns.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dipeptide.

Expected Mass Spectrometry Results:

  • Electrospray Ionization (ESI-MS):

    • Positive Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 189.12.

    • Negative Mode: Expect to observe the deprotonated molecular ion [M-H]⁻ at m/z 187.11.

  • Tandem MS (MS/MS): Fragmentation of the parent ion can confirm the amino acid sequence. Key fragment ions would include the b- and y-ions.

ms_fragmentation cluster_fragments Predicted MS/MS Fragments Gly_N H₂N⁺-CH₂- Peptide_Bond CO-NH Nle_C -CH(C₄H₉)-COOH b1 b₁ ion (Gly) m/z 58.03 Peptide_Bond->b1 Fragmentation y1 y₁ ion (dl-Nle) m/z 132.10 Peptide_Bond->y1

Caption: Predicted major fragmentation ions of this compound in positive ion MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to confirm the structure of the dipeptide. While specific spectra for this compound are not readily published, predicted shifts and data from the parent amino acid, dl-norleucine, can guide interpretation.[5] Key expected signals in ¹H NMR would include the α-protons of glycine and norleucine, the methylene protons of the glycine, and the aliphatic protons of the norleucine side chain.

Applications in Research and Drug Development

The unique properties of this compound and its constituent amino acid, norleucine, make them valuable tools in several areas of research.

Probing Protein Structure and Function

Norleucine serves as a close structural analog of methionine, with a linear hydrocarbon side chain instead of a sulfur-containing one. This allows researchers to substitute methionine with norleucine in peptides and proteins to study the role of the methionine residue in protein folding, stability, and function without the complication of methionine's susceptibility to oxidation.[6]

Development of Enzyme-Resistant Peptide Therapeutics

The primary application of incorporating dl-norleucine into peptides is to enhance their resistance to enzymatic degradation.[4] Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and typically cleave peptide bonds adjacent to L-amino acids. The presence of a D-norleucine residue within the racemic mixture can sterically hinder or prevent protease binding, thereby increasing the peptide's half-life in biological systems. This is a critical strategy in the development of orally bioavailable peptide drugs.

Neurodegenerative Disease Research

Research has shown that replacing the methionine residue in Amyloid-β peptides, which are implicated in Alzheimer's disease, with norleucine can negate the neurotoxic effects of these peptides.[3] This highlights the potential of norleucine-containing peptides as therapeutic leads for neurodegenerative disorders.[7]

Prodrug and Drug Delivery Strategies

The dipeptide structure itself can be part of a prodrug strategy. Attaching a drug molecule to a dipeptide can leverage peptide transporters in the body for improved absorption and targeted delivery.

Conclusion

This compound is more than just a simple dipeptide; it is a strategic building block for the next generation of peptide-based therapeutics. Its value lies in the incorporation of the unnatural amino acid dl-norleucine, which offers a proven method for enhancing the enzymatic stability and, consequently, the therapeutic potential of peptides. A thorough understanding of its synthesis and analytical characterization, as outlined in this guide, is paramount for its effective application in drug discovery and development. As the field of peptide therapeutics continues to evolve, the rational design of peptides using components like this compound will be instrumental in creating more robust and effective treatments for a wide range of diseases.

References

  • LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]

  • Human Metabolome Database. (2021, September 11). Showing metabocard for DL-Norleucine (HMDB0251526). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273080, this compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of DL-Norleucine (CAS 616-06-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1551326, Glycyl-L-norleucine. Retrieved from [Link]

  • Wikipedia. (n.d.). Norleucine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). DL-Norleucine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Basalaev, A. A., et al. (2019). Mass-spectra of fragment ions observed in thermal evaporation of N-Glycylglycine.
  • Dolan, J. W. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 828, 29-42.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Thomas, J. J., et al. (2018). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. Journal of Medicinal Chemistry, 61(15), 6656-6667.
  • Zhang, Y., et al. (2025). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. ACS Chemical Biology.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Morikawa, H., et al. (2018). Fragmentation pathways of glycylleucine predicted with activation energies.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • D. V. Filippov, D. V. (2005). Preparation of Glycosylated Amino Acids Suitable for Fmoc Solid-Phase Assembly. Methods in Molecular Biology, 298, 107-124.
  • LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis. [Link]

  • Jiang, C., et al. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(19), 6632-6638.
  • BenchChem. (n.d.). Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides.
  • The Audiopedia. (2016, July 24). De novo peptide sequencing from mass spectrometry data [Video]. YouTube. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Lemberg, K. M., et al. (2017). Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs. Journal of Medicinal Chemistry, 60(17), 7186-7198.
  • Jones, O. T., et al. (1993). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research, 42(5), 421-426.
  • Ghose, D., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1649-1658.

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Methodological & Application

Application Notes and Protocols for Determining the Cell Permeability of Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Permeability in Drug Development

The journey of a drug from administration to its target site is fraught with biological barriers. For orally administered therapeutics, the intestinal epithelium represents the first major hurdle. A compound's ability to efficiently traverse this barrier, a characteristic known as cell permeability, is a critical determinant of its oral bioavailability and ultimate clinical success. This is particularly true for peptide-based drugs and prodrugs, a growing class of therapeutics. Glycyl-dl-norleucine, a dipeptide, serves as an excellent model for studying the intestinal absorption of small peptides. Understanding its permeability provides valuable insights into the transport mechanisms that govern the uptake of peptide-based pharmacons.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for assessing the cell permeability of this compound. We will explore two complementary and widely adopted in vitro models: the Caco-2 cell monolayer assay, which represents the gold standard for mimicking the human intestinal barrier, and the Parallel Artificial Membrane Permeability Assay (PAMPA), a high-throughput method for evaluating passive diffusion. Furthermore, we will delve into the critical role of peptide transporters and the analytical techniques required for accurate quantification.

Understanding the Transport of this compound: A Two-Fold Path

The permeability of a dipeptide like this compound is not solely governed by passive diffusion. The intestinal epithelium is equipped with specialized carrier proteins that facilitate the uptake of essential nutrients, including di- and tripeptides. The primary transporters involved are the proton-coupled peptide transporters PEPT1 and PEPT2.[1][2][3][4] These transporters play a crucial role in the absorption of dietary peptides and peptide-like drugs.[1][2][3] Therefore, a comprehensive assessment of this compound's permeability must consider both passive and active transport mechanisms.

The Caco-2 cell model is particularly well-suited for this purpose as these cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express key transport proteins, including PEPT1.[5][6][7] This allows for the investigation of both passive transcellular and paracellular transport, as well as carrier-mediated uptake.

Experimental Design: A Multi-faceted Approach

To obtain a holistic understanding of this compound's permeability, a combination of assays is recommended. The PAMPA assay can be employed as an initial, rapid screen to assess passive permeability. This is followed by the more physiologically relevant Caco-2 assay to investigate transport in a biological system that includes active transport mechanisms.

Physicochemical Properties of this compound

A foundational understanding of the test article's properties is essential for experimental design and data interpretation.

PropertyValueSource
Molecular FormulaC8H16N2O3[8]
Molecular Weight188.22 g/mol [8]
XLogP3-AA-2.2[8]
Hydrogen Bond Donor Count3[8]
Hydrogen Bond Acceptor Count4[8]

The low XLogP3-AA value suggests that this compound is hydrophilic, indicating that passive diffusion across the lipid bilayer of the cell membrane is likely to be low. This further underscores the potential importance of carrier-mediated transport.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[9][10][11][12][13] This assay is particularly useful for early-stage drug discovery to rank compounds based on their lipophilicity and ability to passively diffuse.

Principle

A filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to the donor well (apical side), and the receiver well (basolateral side) is filled with buffer. The plate is incubated, and the amount of compound that has diffused into the receiver well is quantified.

Experimental Workflow

Caption: Workflow for the PAMPA assay.

Step-by-Step Methodology
  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well filter plate with 5 µL of a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.

    • Carefully place the filter plate into a 96-well receiver plate.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in a suitable buffer, such as Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • Prepare the receiver buffer (HBSS, pH 7.4).

  • Assay Procedure:

    • Add 200 µL of receiver buffer to each well of the receiver plate.

    • Add 200 µL of the this compound solution to the corresponding wells of the donor plate.

    • Carefully place the donor plate on top of the receiver plate, ensuring the filter is in contact with the receiver buffer.

    • Incubate the plate assembly at room temperature for 4 to 16 hours.

  • Sample Analysis:

    • After incubation, carefully separate the donor and receiver plates.

    • Take aliquots from both the donor and receiver wells for concentration analysis by LC-MS/MS.[14][15]

Data Analysis

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [C]acceptor / (Area * Time * [C]donor)

Where:

  • [C]acceptor is the concentration of the compound in the acceptor well.

  • [C]donor is the initial concentration of the compound in the donor well.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

The Caco-2 permeability assay is the industry standard for in vitro prediction of human intestinal drug absorption.[5][6][7][16] Caco-2 cells, when cultured on semi-permeable supports, differentiate into a polarized monolayer with tight junctions and express various transporters and enzymes found in the small intestine.[5][6]

Principle

Caco-2 cells are seeded on permeable filter supports in a transwell plate format. Over 21 days, they differentiate to form a confluent monolayer that mimics the intestinal barrier.[17] The permeability of this compound is assessed by adding it to either the apical (AP) or basolateral (BL) side of the monolayer and measuring its appearance on the opposite side over time. This allows for the determination of both absorptive (AP to BL) and secretive (BL to AP) transport.

Experimental Workflow

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to allow differentiation A->B C Monitor monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer (HBSS) C->D E Add this compound to Apical (A-B) or Basolateral (B-A) side D->E F Incubate at 37°C, 5% CO2 E->F G Take samples from receiver chamber at time points F->G H Quantify this compound by LC-MS/MS G->H I Calculate Apparent Permeability (Papp) H->I J Determine Efflux Ratio I->J

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology
  • Caco-2 Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto collagen-coated, polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.

    • The permeability of a paracellular marker, such as Lucifer Yellow, should also be assessed to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (HBSS, pH 7.4).

    • For Apical to Basolateral (A-B) transport: Add the this compound solution (e.g., 100 µM in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For Basolateral to Apical (B-A) transport: Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace the volume with fresh, pre-warmed transport buffer.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.[18][19][20][21]

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C0 is the initial concentration of the compound in the donor chamber (µmol/cm³).

The efflux ratio is calculated by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Analytical Quantification: The Role of LC-MS/MS

Accurate and sensitive quantification of this compound in the collected samples is paramount for reliable permeability data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity, sensitivity, and wide linear dynamic range.[14][18][19][20][21]

Key Considerations for LC-MS/MS Method Development:

  • Sample Preparation: Minimal sample preparation is often required for buffer samples from permeability assays. A simple protein precipitation step may be necessary if the transport buffer contains proteins.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically suitable for separating this compound from potential interferences.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantification. Specific precursor-to-product ion transitions for this compound should be optimized.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample processing and instrument response.

Interpretation of Results and Further Investigations

The combined data from the PAMPA and Caco-2 assays will provide a comprehensive permeability profile for this compound.

AssayExpected Outcome for this compoundInterpretation
PAMPA Low Pe valueIndicates low passive permeability due to the hydrophilic nature of the dipeptide.
Caco-2 (A-B) Moderate to high Papp valueSuggests that carrier-mediated transport (likely via PEPT1) is a significant contributor to its absorption.
Caco-2 (B-A) Low Papp valueIndicates minimal involvement of efflux transporters.
Efflux Ratio Close to 1Confirms the absence of significant active efflux.

To further confirm the involvement of PEPT1, competition studies can be performed in the Caco-2 assay. This involves co-incubating this compound with a known PEPT1 substrate (e.g., Gly-Sar) or inhibitor. A significant reduction in the Papp (A-B) of this compound in the presence of the competitor would provide strong evidence for PEPT1-mediated transport.

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's cell permeability. By integrating the high-throughput capabilities of the PAMPA assay with the physiological relevance of the Caco-2 cell model, researchers can gain critical insights into both passive diffusion and active transport mechanisms. This detailed understanding is indispensable for the successful development of peptide-based drugs and for elucidating the fundamental processes of nutrient absorption in the human intestine.

References

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. (2019). The Royal Society of Chemistry.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • This compound. PubChem. [Link]

  • Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport. PMC.
  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI. [Link]

  • A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. PubMed Central. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Springer. [Link]

  • Glycyl-L-norleucine. PubChem. [Link]

  • Quantitative Assays for Peptides using LC-MS. IQVIA Laboratories. [Link]

  • PEPT1 - Transporters. Solvo Biotechnology. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

  • Amino Acid Transport Across Mammalian Intestinal and Renal Epithelia. Physiology.org. [Link]

  • Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. MDPI. [Link]

  • Glycyl-L-leucine Transport in the Rat Small Intestine. PubMed. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. [Link]

  • Chemical Properties of DL-Norleucine (CAS 616-06-8). Cheméo. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PMC. [Link]

  • Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). MDPI. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • L-Norleucine. NIST WebBook. [Link]

  • Peptides/Proteins sample prep before LC-MS quant. Waters Corporation. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Physiological and Pharmacological Implications of Peptide Transporters, PEPT1 and PEPT2. PubMed. [Link]

  • Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Indian Academy of Sciences. [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]

  • Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. Physiology.org. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. [Link]

  • Testing the Conformational Hypothesis of Passive Membrane Permeability Using Synthetic Cyclic Peptide Diastereomers. Journal of the American Chemical Society. [Link]

  • Transport mechanisms of the large neutral amino acid L-phenylalanine in the human intestinal epithelial caco-2 cell line. PubMed. [Link]

  • Caco-2 cell permeability assay for intestinal absorption. Slideshare. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta. [Link]

Sources

Application Note: A Guide to Kinetic Analysis of Peptidases using Glycyl-dl-norleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the kinetic properties of peptidases, particularly aminopeptidases, using the dipeptide substrate Glycyl-dl-norleucine. We detail a robust, discontinuous colorimetric assay based on the ninhydrin reaction, suitable for determining key Michaelis-Menten parameters, Vmax and Km. The protocols herein are designed for researchers in biochemistry, enzymology, and drug development, offering step-by-step instructions from reagent preparation to data analysis, while emphasizing the rationale behind critical experimental choices to ensure data integrity and reproducibility.

Introduction and Scientific Principle

The enzymatic hydrolysis of peptides is a fundamental process in biology, and its study is crucial for understanding protein turnover, bioactive peptide processing, and for the development of therapeutic enzyme inhibitors. Leucine aminopeptidases (LAPs) are a class of metallopeptidases that catalyze the cleavage of N-terminal residues from proteins and peptides and are involved in various cellular functions.

This compound is a synthetic dipeptide that serves as an effective substrate for various exopeptidases. Norleucine, an isomer of leucine, provides a hydrophobic side chain often favored by peptidases that process leucine-containing substrates. The use of a "dl" racemic mixture is a critical consideration, as enzyme active sites are chiral environments and will typically exhibit high stereospecificity, often exclusively processing the L-stereoisomer of norleucine.

The core of this application note is an assay that quantifies peptidase activity by measuring the products of this compound hydrolysis. The enzymatic reaction is as follows:

This compound + H₂O --(Aminopeptidase)--> Glycine + dl-Norleucine

This cleavage exposes a new primary amino group on the norleucine product. The total concentration of free amino acids (the product plus any baseline amount) is then quantified using the ninhydrin reaction. Ninhydrin oxidatively decarboxylates α-amino acids to yield carbon dioxide, ammonia, and a deeply colored bluish-purple product known as Ruhemann's purple, which exhibits a maximum absorbance at 570 nm. The intensity of this color is directly proportional to the amount of amino acid released, providing a quantitative measure of enzyme activity.

Materials and Reagents

Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

  • Thermostatic water bath or heat block

  • Calibrated micropipettes (P20, P200, P1000)

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Centrifuge tubes (1.5 mL or 50 mL)

Chemicals and Reagents:

  • This compound (Substrate, >98% purity)

  • Purified enzyme of interest (e.g., Leucine Aminopeptidase)

  • Tris-HCl or Sodium Phosphate (for buffer preparation)

  • Sodium Chloride (optional, for adjusting ionic strength)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) (for pH adjustment)

  • Ninhydrin (>98% purity)

  • Hydrindantin dihydrate

  • 2-Methoxyethanol (Methyl cellosolve)

  • Sodium Acetate or Citrate buffer (for ninhydrin reagent)

  • n-Propanol or Ethanol (for dilution)

  • L-Norleucine or L-Leucine (for standard curve, >99% purity)

  • Ultrapure (Type 1) water

Detailed Methodologies and Protocols

Protocol A: Preparation of Solutions and Reagents

Causality Insight: Proper reagent preparation is foundational to a reproducible assay. Buffer pH is critical as enzyme activity is highly pH-dependent. Stock solutions should be prepared with high accuracy, and enzyme solutions must be kept cold to prevent denaturation and loss of activity.

  • Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0):

    • Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of ultrapure water.

    • Adjust the pH to 8.0 by slowly adding concentrated HCl.

    • Bring the final volume to 1 L with ultrapure water.

    • Filter sterilize (0.22 µm filter) for long-term storage at 4°C.

    • Note: The optimal pH and ionic strength should be determined empirically for the specific enzyme under investigation.

  • Substrate Stock Solution (100 mM this compound):

    • The molecular weight of this compound is 188.22 g/mol .

    • Accurately weigh 188.2 mg of this compound and dissolve it in 10 mL of Assay Buffer.

    • Prepare fresh or store in aliquots at -20°C to avoid degradation.

  • Standard Stock Solution (10 mM L-Norleucine):

    • The molecular weight of L-Norleucine is 131.17 g/mol .

    • Accurately weigh 13.12 mg of L-Norleucine and dissolve it in 10 mL of Assay Buffer.

    • This stock will be used to generate a standard curve to correlate absorbance with the amount of product formed.

  • Enzyme Working Solution:

    • Dilute the purified enzyme stock to a working concentration (e.g., 0.1 - 1.0 µg/mL) in cold Assay Buffer immediately before use.

    • The optimal concentration is one that yields a linear reaction rate for the desired incubation period. This must be determined empirically.

    • Always keep the enzyme solution on ice.

  • Ninhydrin Reagent:

    • Safety: Ninhydrin and 2-Methoxyethanol are hazardous. Work in a fume hood and wear appropriate PPE.

    • Prepare a buffer solution (e.g., 0.2 M Citrate buffer, pH 5.0).

    • Dissolve 20 g of ninhydrin and 0.8 g of hydrindantin in 750 mL of 2-Methoxyethanol.

    • Add 250 mL of the pH 5.0 buffer to this solution and mix well.

    • Store in a dark, airtight bottle at 4°C. The reagent is stable for several weeks.

Protocol B: Standard Curve Generation

Causality Insight: A standard curve is essential to convert the raw absorbance data, which is an arbitrary unit, into a meaningful quantity of product (e.g., µmoles of amino acid released). This allows for the calculation of reaction velocity.

  • Prepare a series of dilutions from the 10 mM L-Norleucine Standard Stock Solution in Assay Buffer to yield final concentrations from 0 to 1.0 mM (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • In a set of microcentrifuge tubes, add 100 µL of each standard dilution.

  • Add 100 µL of Assay Buffer to each tube to mimic the final reaction volume.

  • Proceed with the color development step as described in Protocol C (Steps 6-9).

  • Plot Absorbance at 570 nm versus the known concentration (mM) of L-Norleucine. Perform a linear regression to obtain the slope (extinction coefficient) and y-intercept. The R² value should be >0.99 for a reliable curve.

Protocol C: Kinetic Assay and Data Acquisition

Causality Insight: This protocol determines the initial reaction velocity (v₀) at different substrate concentrations. It is critical to measure the rate during the initial, linear phase of the reaction, where substrate concentration is not yet limiting and product inhibition is negligible. This is a core assumption of Michaelis-Menten kinetics.

  • Reaction Setup:

    • Prepare a series of substrate dilutions from the 100 mM this compound stock solution in Assay Buffer. For a typical experiment, final concentrations in the reaction might range from 0.1 mM to 20 mM.

    • For each substrate concentration, label three 1.5 mL microcentrifuge tubes: "Test," "Enzyme Blank," and "Substrate Blank."

  • Reagent Addition:

    • To all tubes, add 100 µL of the corresponding substrate dilution (or buffer for the Enzyme Blank).

    • Add 80 µL of Assay Buffer to all tubes.

  • Pre-incubation: Place all tubes in a thermostatic water bath set to the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation:

    • To initiate the reaction, add 20 µL of the Enzyme Working Solution to the "Test" and "Enzyme Blank" tubes.

    • Add 20 µL of Assay Buffer to the "Substrate Blank" tubes.

    • Vortex gently and immediately return to the water bath. Start a timer.

  • Incubation: Incubate for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of product formation, which should be established in preliminary experiments.

  • Reaction Termination and Color Development:

    • At the end of the incubation period, stop the reaction by adding 200 µL of the Ninhydrin Reagent to all tubes. Vortex immediately.

    • Note: The acidic nature and solvent composition of the ninhydrin reagent effectively denatures the enzyme, stopping the reaction.

  • Heating: Securely cap the tubes and place them in a boiling water bath or a heat block at 100°C for 10 minutes. A deep purple color will develop.

  • Cooling and Dilution:

    • Remove the tubes and cool them to room temperature.

    • Add 1 mL of a 50% (v/v) n-propanol/water solution to each tube to dilute the sample and stabilize the color. Vortex thoroughly.

  • Absorbance Measurement:

    • Transfer the contents to a cuvette or a 96-well plate.

    • Measure the absorbance at 570 nm. Use the 50% n-propanol solution as the instrument blank.

Data Analysis and Presentation

Calculating Initial Velocity (v₀)
  • Correct for Blanks: For each substrate concentration, calculate the corrected absorbance: ΔAbs = Abs_Test - Abs_Enzyme Blank - Abs_Substrate Blank

  • Calculate Product Concentration: Use the linear equation from your standard curve to convert ΔAbs into the concentration of product formed ([P], in mM). [P] (mM) = (ΔAbs - y-intercept) / slope

  • Calculate Initial Velocity (v₀): Convert the product concentration into a rate. v₀ (µmol/min/mg) = ([P] (mM) * 1000 * Reaction Volume (L)) / (Incubation Time (min) * Enzyme mass (mg))

Determining Kinetic Parameters

The relationship between initial velocity (v₀) and substrate concentration ([S]) is described by the Michaelis-Menten equation.

v₀ = (Vmax * [S]) / (Km + [S])

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's apparent affinity for the enzyme.

Procedure:

  • Plot your calculated initial velocities (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.

  • Use a non-linear regression algorithm available in software such as GraphPad Prism, Origin, or R to fit the data directly to the Michaelis-Menten equation. This is the most accurate method for determining Vmax and Km.

  • While linearization methods like the Lineweaver-Burk plot (1/v₀ vs 1/[S]) are useful for visualizing inhibition patterns, they can distort experimental error and are not recommended for accurate parameter estimation.

Sample Data Presentation

Table 1: Example Kinetic Assay Data

[this compound] (mM) Corrected Absorbance (570 nm) Initial Velocity (v₀) (µmol/min/mg)
0.5 0.150 12.5
1.0 0.260 21.7
2.0 0.410 34.2
5.0 0.650 54.2
10.0 0.820 68.3

| 20.0 | 0.950 | 79.2 |

Table 2: Calculated Kinetic Parameters

Parameter Value Unit
Vmax 105.2 ± 3.1 µmol/min/mg

| Km | 3.8 ± 0.4 | mM |

Visualizations

Enzymatic_Reaction_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffers & Reagents P2 Prepare Substrate & Standard Series P3 Prepare Enzyme Working Solution A1 Combine Reagents & Pre-incubate (37°C) P3->A1 A2 Initiate Reaction with Enzyme A1->A2 A3 Incubate (e.g., 15 min) A2->A3 A4 Terminate Reaction & Develop Color with Ninhydrin (100°C) A3->A4 D1 Measure Absorbance (570 nm) A4->D1 D2 Calculate Velocity (v₀) using Standard Curve D1->D2 D3 Plot v₀ vs. [S] & Perform Non-Linear Regression D2->D3 D4 Determine Km & Vmax D3->D4

Caption: Experimental workflow for kinetic analysis.

Michaelis_Menten_Model E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ k₋₁ S Substrate (S) P Product (P) E2 Enzyme (E) ES->E2 k₂ (kcat)

Caption: The Michaelis-Menten reaction scheme.

Troubleshooting and Expert Considerations

  • High Background in Substrate Blanks: This may indicate contamination of the substrate with free amino acids or non-enzymatic hydrolysis. Prepare fresh substrate solution or purify the substrate if necessary.

  • Non-Linear Reaction Progress: If the reaction rate decreases over time, it may be due to substrate depletion, product inhibition, or enzyme instability. Reduce the incubation time or use less enzyme to ensure you are measuring the initial velocity.

  • No or Low Activity: Confirm the enzyme is active with a positive control substrate. Check that the buffer pH is optimal for the enzyme. Ensure the enzyme was not denatured during storage or handling.

  • Stereospecificity: Remember that the enzyme will likely only act on Glycyl-L-norleucine. This means that at saturation, only 50% of the substrate concentration is available to the enzyme. This should be considered in advanced kinetic modeling, though for standard Km determination, the total concentration of the dl-mixture is typically used for [S].

References

  • Strutural modelling of TTL revealed that residues Met-114 and Met-142 are in close vicinity of the active site and their replacement by the norleucine could modulate the catalytic activity of the enzyme. Indeed, hydrolysis of the polyethylene terephthalate model substrate by the Nle variant resulted in significantly higher amounts of release products than the Met variant. A similar trend was observed for an ionic phthal

Troubleshooting & Optimization

Glycyl-dl-norleucine Synthesis: A Technical Guide to Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Glycyl-dl-norleucine (Gly-dl-Nle) peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of this important dipeptide. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic considerations for Gly-dl-Nle synthesis.

Q1: Why is achieving a high yield for this compound synthesis often a challenge?

Synthesizing Gly-dl-Nle can be deceptive in its simplicity. Several factors contribute to potential low yields:

  • Diketopiperazine (DKP) Formation: This is the most significant side reaction for this dipeptide. After the coupling of Fmoc-Gly to the Nle-resin and subsequent Fmoc deprotection, the free N-terminal amine of glycine can attack the ester linkage to the resin, forming a stable six-membered ring (a diketopiperazine).[1][2] This cleaves the dipeptide from the resin prematurely, drastically reducing the final yield. Glycine at the N-terminal position of a dipeptide is particularly prone to this reaction.[1]

  • Steric Hindrance of Norleucine: While less bulky than valine or isoleucine, the n-butyl side chain of norleucine can still present moderate steric hindrance, potentially slowing down coupling reactions and leading to incomplete acylation.[3]

  • Racemization: During the activation of the carboxylic acid group of the incoming amino acid, there is a risk of epimerization at the α-carbon, especially for the chiral norleucine.[4][5] This can be exacerbated by certain coupling reagents and basic conditions, leading to a mixture of diastereomers and complicating purification.

  • Aggregation: Although more common in longer, hydrophobic sequences, aggregation of the growing peptide chain on the solid support can hinder reagent access, leading to incomplete reactions.[6][7]

Q2: How does the choice of solid-phase resin impact the yield and risk of side reactions?

The choice of resin is critical, particularly for preventing DKP formation.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is the highly recommended resin for Gly-dl-Nle synthesis.[8][9] Its high steric hindrance and extreme acid sensitivity allow for the cleavage of the final peptide under very mild acidic conditions (e.g., 1-2% TFA in DCM or acetic acid/TFE/DCM).[8][10][11] These mild conditions are often insufficient to cleave side-chain protecting groups, allowing for the synthesis of protected peptide fragments. Crucially, the steric bulk of the trityl linker helps to physically shield the ester bond from the N-terminal amine, significantly suppressing DKP formation.[9]

  • Wang Resin: While a common choice for many peptides, Wang resin is less suitable for this specific dipeptide. It requires stronger acid (e.g., >50% TFA) for cleavage, and its linker provides less steric protection, making it more susceptible to DKP formation.[12]

Q3: What are the most critical parameters to control during the coupling step?

The coupling reaction is the heart of the synthesis.[4] Success hinges on achieving complete and rapid amide bond formation while minimizing side reactions.

  • Coupling Reagents: For a potentially hindered coupling like Gly onto Nle, standard carbodiimide reagents like DIC may be slow. More potent uronium or phosphonium salt-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are recommended.[12][13] These reagents form highly reactive intermediates that accelerate the coupling reaction.[14][15]

  • Stoichiometry and Concentration: Using an excess of the activated amino acid and coupling reagents (typically 2-4 equivalents relative to the resin loading) helps drive the reaction to completion.[16][17] Maintaining an appropriate concentration is also key to ensuring favorable reaction kinetics.

  • Reaction Time and Monitoring: Do not assume a standard reaction time will suffice. The most reliable way to ensure completion is to monitor the reaction using a qualitative test for free primary amines, such as the Kaiser Test .[18][19] A negative Kaiser test (yellow beads) indicates the reaction is complete.[19][20]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and resolving common low-yield scenarios.

Problem 1: Low Coupling Efficiency (Positive Kaiser Test after Glycine Coupling)

Symptom: After coupling Fmoc-Gly-OH onto the Nle-resin, the Kaiser test solution and/or beads turn a distinct blue color.[20]

Analysis: A blue color indicates the presence of unreacted primary amines (the N-terminus of Nle-resin), signifying an incomplete coupling reaction.

Possible Cause Expert Explanation Recommended Action & Protocol
Insufficient Reagent Activity The chosen coupling reagent (e.g., DIC/HOBt) may not be potent enough to overcome the moderate steric hindrance of norleucine, resulting in a slow or incomplete reaction.Upgrade Coupling Reagent: Switch to a more powerful aminium/uronium salt-based reagent like HATU.[12][13] HATU rapidly forms a highly reactive OAt-active ester, which is more efficient for hindered couplings.[14][15] See Protocol 2 for a detailed HATU coupling procedure.
Peptide-Resin Aggregation The growing peptide chain may be aggregating on the resin, physically blocking reactive sites and preventing reagent access.[7] This can be sequence-dependent and is exacerbated by hydrophobicity.[3]Improve Solvation: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregating peptides.[21] Alternatively, adding chaotropic salts or elevating the reaction temperature can help disrupt secondary structures.[6]
Incomplete Deprotection The previous Fmoc deprotection of the Nle-resin may have been incomplete, leaving fewer available amines for the coupling reaction.Confirm Deprotection: Always perform a positive Kaiser test after the deprotection step and before coupling. If the test is not strongly positive, extend the deprotection time or perform a second deprotection step.
Suboptimal Reaction Time The standard coupling time may be insufficient for this specific sequence.Double Couple: If the Kaiser test is positive after the initial coupling, simply repeat the coupling step with a fresh solution of activated Fmoc-Gly-OH.[12][21] This is often the simplest and most effective solution.
Problem 2: Major Impurity Peak Identified as Diketopiperazine (DKP)

Symptom: HPLC analysis of the crude product shows a significant peak with a mass corresponding to the cyclized Gly-dl-Nle dipeptide, and the overall yield of the linear peptide is very low.

Analysis: This confirms that the N-terminal amine of glycine attacked the resin linkage, cleaving the product prematurely.[1][22]

Possible Cause Expert Explanation Recommended Action & Protocol
Inappropriate Resin Choice Using resins like Wang or Rink Amide provides insufficient steric protection around the ester/amide bond, making it highly susceptible to intramolecular cyclization.Use 2-CTC Resin: The bulky trityl group of 2-Chlorotrityl Chloride (2-CTC) resin sterically hinders the N-terminal amine's approach to the ester linkage, dramatically reducing DKP formation.[9]
Prolonged Deprotection/Coupling Cycle Leaving the deprotected dipeptide-resin (H-Gly-Nle-Resin) for an extended period before coupling the next amino acid provides a window for DKP formation.Accelerate the Subsequent Coupling: If synthesizing a longer peptide, ensure the third amino acid is coupled immediately after the deprotection of glycine is confirmed. Minimize the time the free N-terminal is exposed.
Base-Catalyzed Cyclization The basic conditions of Fmoc deprotection (piperidine) and coupling (tertiary amine bases like DIPEA) can catalyze the intramolecular cyclization reaction.[23]Use a Milder Base/Strategy: While difficult to avoid completely in Fmoc chemistry, ensuring the base is thoroughly washed out after deprotection is critical. Using a highly acid-labile resin like 2-CTC is the most effective preventative measure.[8]
Problem 3: Low Peptide Recovery After Cleavage and Precipitation

Symptom: The synthesis appears to proceed well (negative Kaiser tests), but the final isolated peptide mass is significantly lower than theoretically expected.

Analysis: The issue lies in the final cleavage or workup steps.

Possible Cause Expert Explanation Recommended Action & Protocol
Incomplete Cleavage The cleavage cocktail or reaction time was insufficient to fully detach the peptide from the resin. This is less common with highly labile 2-CTC resin but can occur with Wang resin.Optimize Cleavage: For standard resins, ensure a sufficient volume of cleavage cocktail (e.g., 10 mL per gram of resin) and a reaction time of at least 2-3 hours.[24] See Protocol 3 for a standard TFA cleavage procedure.
Poor Precipitation Short peptides like dipeptides can have some solubility in the precipitation solvent (typically cold diethyl ether), leading to product loss during washing.[25]Optimize Precipitation: Ensure the ether is ice-cold to minimize solubility. Centrifuge at a high speed for a sufficient duration to ensure a tight pellet is formed. Minimize the number of washes.
Oxidation/Degradation Although Gly-dl-Nle lacks highly sensitive residues like Met or Cys, prolonged exposure to the highly acidic cleavage cocktail can cause degradation.Use Scavengers: Even for simple peptides, it is good practice to include scavengers in the TFA cocktail. A standard mixture like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) can quench reactive carbocations generated during cleavage.[26]

Visual Diagrams & Workflows

Troubleshooting Decision Tree

This diagram outlines a logical path for diagnosing low-yield issues.

Troubleshooting_Low_Yield start Low Final Yield check_kaiser Monitor synthesis with Kaiser Test? start->check_kaiser positive_kaiser Kaiser Test Positive (Incomplete Coupling) check_kaiser->positive_kaiser Yes, and it's Positive negative_kaiser Kaiser Tests Negative (Synthesis appears complete) check_kaiser->negative_kaiser No / Tests are Negative cause_coupling Possible Causes: - Weak Coupling Reagent - Aggregation - Insufficient Time positive_kaiser->cause_coupling solution_coupling Solutions: 1. Use HATU/HBTU 2. Double Couple 3. Switch to NMP solvent cause_coupling->solution_coupling check_hplc Analyze Crude by HPLC/MS negative_kaiser->check_hplc dkp_peak Major Peak is DKP (m/z ~170.2) check_hplc->dkp_peak DKP Detected no_dkp Product Peak is Present but recovery is low check_hplc->no_dkp No Significant DKP solution_dkp Solutions: 1. Use 2-CTC Resin 2. Couple 3rd AA immediately dkp_peak->solution_dkp cause_cleavage Possible Causes: - Incomplete Cleavage - Poor Precipitation - Degradation no_dkp->cause_cleavage solution_cleavage Solutions: 1. Optimize Cleavage Time/Cocktail 2. Use Ice-Cold Ether 3. Add Scavengers (e.g., TIS) cause_cleavage->solution_cleavage

Caption: A decision tree for troubleshooting low peptide yield.

Standard Fmoc-SPPS Cycle

This diagram illustrates the core steps of a single amino acid addition in Solid-Phase Peptide Synthesis (SPPS).

SPPS_Cycle Resin_Nle Resin-NH-Nle-H Deprotection 1. Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-Gly-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser 3. Kaiser Test (Monitor) Wash2->Kaiser Kaiser->Coupling Positive (Blue) [Recouple] Resin_Gly_Nle Resin-NH-Nle-Gly-Fmoc Kaiser->Resin_Gly_Nle Negative (Yellow)

Caption: Workflow for a standard Fmoc-SPPS amino acid coupling cycle.

Key Experimental Protocols

Protocol 1: Standard Kaiser Test (Qualitative) [18][20]

Purpose: To detect the presence of free primary amines on the resin, indicating either complete deprotection (desired) or incomplete coupling (undesired).

Reagents:

  • Solution A: 16.5 mg KCN in 25 mL water, diluted 1:49 in pyridine.

  • Solution B: 1.0 g ninhydrin in 20 mL n-butanol.

  • Solution C: 40 g phenol in 20 mL n-butanol.

Procedure:

  • Collect a small sample of resin (10-15 beads) in a small glass test tube.

  • Wash the beads 3x with ethanol and 3x with DCM to remove residual solvents.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 110-120°C for 5 minutes.[18][20]

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amine): Intense blue color.

    • Negative Result (No Free Amine): Yellow or colorless.

Protocol 2: High-Efficiency Coupling using HATU [17]

Purpose: To achieve rapid and complete coupling of an amino acid, especially for sterically hindered positions.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotected peptide-resin

Procedure:

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HATU (2.95 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

  • Add the activated amino acid solution to the vessel containing the swollen, deprotected peptide-resin.

  • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Take a small sample of resin and perform a Kaiser test (Protocol 1) to confirm the absence of free amines. If the test is positive, continue coupling for another 30 minutes or perform a double couple.

Protocol 3: Standard TFA Cleavage and Peptide Precipitation [26][27]

Purpose: To cleave the synthesized peptide from the resin and remove acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: Highly corrosive. Work in a fume hood with appropriate PPE).

  • Ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether.

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale).

  • Agitate the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small additional volume of TFA and combine the filtrates.

  • Add 10 volumes of ice-cold MTBE to the filtrate to precipitate the crude peptide.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

  • Dry the resulting white solid under vacuum.

References

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Wonda Science. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • Stepanov, A. E., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Journal of Amino Acids, 2013, 1–10. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Green Chemistry. (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Zhang, L., et al. (2023). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Analytical Chemistry, 95(5), 2946-2953. Retrieved from [Link]

  • ResearchGate. (2014, December 22). Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why? Retrieved from [Link]

  • Ho, T. L., & Chen, S. T. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 45(5), 629-636. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Gmeiner, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47046–47053. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Diketopiperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of glycyl-L-leucine on the synthesis of individual polypeptides... Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Liu, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5328. Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Retrieved from [Link]

  • Vankayala, B., & Kallur, S. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • Applied Polytech. (n.d.). 2 Chlorotrityl Chloride Resin. Retrieved from [Link]

  • Pinter, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 178. Retrieved from [Link]

  • Google Patents. (n.d.). CN111187793A - Method for synthesizing L-2-methyl norleucine.
  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 32(4), 471-474. Retrieved from [Link]

  • Gricman, L., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 804922. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. Retrieved from [Link]

  • Universidad de La Rioja. (n.d.). Chlorotrityl Chloride (CTC) Resin as a Reusable Carboxyl Protecting Group. Retrieved from [Link]

  • Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]

  • Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1888–1897. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]

  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Glycyl-dl-norleucine Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the coupling of Glycyl-dl-norleucine. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging in SPPS?

The coupling of a pre-formed dipeptide like this compound presents a unique set of challenges compared to single amino acid additions. The primary difficulty stems from the increased steric hindrance of the dipeptide unit. The bulky nature of the incoming dipeptide can impede its approach to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.[1][2]

Furthermore, the inherent properties of the amino acids themselves can contribute to difficulties. Norleucine, being a hydrophobic residue, can promote on-resin aggregation of the growing peptide chain. This aggregation can physically block reactive sites, further reducing coupling efficiency.[3][4]

Q2: What are the common side reactions I should be aware of when coupling this compound?

Several side reactions can occur, leading to impurities in your final peptide product.

  • Truncated Sequences: This is the most common issue, resulting from incomplete coupling of the this compound. If the coupling reaction does not go to completion, a portion of the peptide chains will lack this dipeptide, leading to a heterogeneous mixture.[5]

  • Diketopiperazine Formation: This intramolecular cyclization is a known side reaction, particularly when coupling the third amino acid onto a dipeptide-resin.[6] The free N-terminal of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially prevalent with sequences containing proline as one of the first two residues, but can also occur with other amino acids under certain conditions.[6]

  • Racemization: While less common with standard coupling reagents that incorporate additives like HOBt or Oxyma, racemization of the activated carboxyl group of the norleucine residue can still occur, particularly with prolonged activation times or stronger bases.[7]

  • Guanidinylation: If using uronium/aminium-based coupling reagents like HBTU or HATU, a side reaction can occur where the reagent reacts with the unprotected N-terminal amine of the peptide-resin, forming a guanidinium group and irreversibly terminating the peptide chain.[6]

Q3: Which coupling reagents are recommended for overcoming the challenges of this compound coupling?

The choice of coupling reagent is critical for efficiently coupling sterically hindered residues and dipeptides. While standard carbodiimide reagents like DCC or DIC can be used, more potent activating agents are often required.

Coupling Reagent ClassExamplesRationale for Use
Uronium/Aminium Salts HATU, HBTU, TBTUThese reagents rapidly form highly reactive acyl-uronium species, which can overcome the steric hindrance of the dipeptide.[3][8] HATU, in particular, is often favored for difficult couplings due to the formation of a highly reactive OAt-ester.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, phosphonium reagents are powerful activators. PyBOP is a well-established reagent for difficult sequences.[3][9]
Carbodiimides with Additives DIC/OxymaPure®, DIC/HOBtThe addition of OxymaPure® or HOBt to a carbodiimide like DIC accelerates the coupling reaction and suppresses racemization by forming a more reactive activated ester.[7] OxymaPure® is often considered superior to HOBt in preventing racemization and improving coupling efficiency.

For particularly challenging couplings, consider using Fmoc-amino acid fluorides or chlorides, which are highly reactive and have been shown to be effective for sterically hindered amino acids.[7]

Q4: How can I effectively monitor the coupling efficiency of this compound in real-time?

Monitoring the completion of the coupling reaction is crucial to avoid truncated sequences. Several on-resin methods are available:

  • The Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric test for the presence of primary amines.[5][10] A positive result (blue beads) indicates incomplete coupling, as free N-terminal amines are still present on the resin. A negative result (colorless or yellow beads) suggests the coupling is complete.[10] It's important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminus after coupling to proline.[10]

  • Real-time Monitoring of Resin Swelling: Changes in resin volume can indicate the progress of a coupling reaction.[11][12] Successful coupling leads to an increase in the peptide mass and can alter the swelling properties of the resin. Automated synthesizers equipped with pressure-based variable bed flow reactors can monitor these changes in real-time.[11][12]

  • Cleave and Analyze: A small sample of the resin can be cleaved, and the resulting peptide fragment analyzed by LC-MS to confirm the successful addition of the dipeptide. While not a real-time method, it provides definitive confirmation of coupling success.[13]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Positive Kaiser test after initial coupling - Insufficient coupling time. - Steric hindrance of the dipeptide. - On-resin aggregation. - Poor resin swelling.- Double couple: Repeat the coupling step with fresh reagents.[14] - Increase reaction time: Extend the coupling time to several hours or overnight.[9] - Use a more potent coupling reagent: Switch to HATU or PyBOP.[3][5] - Improve resin swelling: Use a solvent mixture like DCM/HFIP (4:1) to wash the resin before coupling, especially for Rink Amide resins.[9]
Presence of a significant truncated peptide peak (M-Gly-Nle) in the final LC-MS - Incomplete coupling that was not detected or addressed. - Inefficient capping of unreacted amines.- Optimize coupling conditions: Implement the solutions from the "Positive Kaiser test" section. - Introduce a capping step: After the coupling reaction, treat the resin with a capping agent like acetic anhydride to block any unreacted N-terminal amines and prevent them from reacting in subsequent cycles.
Presence of a diketopiperazine byproduct in the final product - Intramolecular cyclization of the N-terminal dipeptide.- Use a 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit diketopiperazine formation.[6] - Couple the third amino acid as a pre-formed tripeptide: This bypasses the dipeptide-resin intermediate that is prone to cyclization.
Low overall yield of the final peptide - Multiple incomplete coupling steps. - Peptide aggregation leading to poor reaction kinetics. - Physical loss of resin during washing steps.- Systematically monitor each coupling step: Use the Kaiser test after each amino acid addition. - Incorporate chaotropic salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt aggregates.[3] - Ensure proper mixing: Make sure all resin beads are suspended during reactions and washes to prevent "sticking beads".[15]

Experimental Protocols

Protocol 1: Standard Protocol for a Difficult Coupling (e.g., this compound)
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Pre-activation of Dipeptide: In a separate vessel, dissolve the Fmoc-Gly-dl-Norleucine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated dipeptide solution to the resin and allow it to react for 2-4 hours.

  • Washing: Wash the resin with DMF (3 times).

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, proceed to step 8. If negative, proceed to the next deprotection step.

  • Double Coupling (if necessary): Repeat steps 4-7.

  • Capping (Optional but Recommended): If the Kaiser test remains positive after double coupling, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:3) for 30 minutes to cap any unreacted amines.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) before proceeding to the next cycle.

Protocol 2: The Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Take a small sample of resin beads (a few milligrams) after the coupling and washing steps.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin sample in a small test tube:

    • Solution A: 5% (w/v) ninhydrin in ethanol.[16]

    • Solution B: 80% (w/v) phenol in ethanol.[16]

    • Solution C: 2% (v/v) 0.001 M KCN (aq) in pyridine.[16]

  • Heating: Heat the test tube at 100-110°C for 3-5 minutes.[16][17]

  • Observation:

    • Blue beads and/or solution: Positive result (incomplete coupling).[10]

    • Colorless or yellow beads and solution: Negative result (complete coupling).[5]

Visualizations

SPPS_Troubleshooting_Workflow start Start Coupling of Gly-dl-Nle coupling Perform Coupling (e.g., HATU, 2-4h) start->coupling wash_dmf Wash with DMF coupling->wash_dmf kaiser_test Perform Kaiser Test wash_dmf->kaiser_test wash_dmf->kaiser_test is_positive Positive? kaiser_test->is_positive double_couple Double Couple is_positive->double_couple Yes capping Cap Unreacted Amines (Acetic Anhydride) is_positive->capping Yes (after 2nd attempt) next_cycle Proceed to Next Deprotection Step is_positive->next_cycle No double_couple->wash_dmf capping->next_cycle end_process End next_cycle->end_process

Caption: Workflow for troubleshooting Gly-dl-Nle coupling.

Side_Reactions main Coupling of Gly-dl-Nle incomplete Incomplete Coupling main->incomplete diketo Diketopiperazine Formation main->diketo racemization Racemization main->racemization guanidinylation Guanidinylation main->guanidinylation truncation Truncated Peptide (Missing Gly-Nle) incomplete->truncation

Caption: Potential side reactions during Gly-dl-Nle coupling.

References

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? Retrieved from [Link]

  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75, 18.1.1-18.1.58. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1248. Retrieved from [Link]

  • Gao, Y., et al. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 24(10), 2095-2103. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598-14601. Retrieved from [Link]

  • Bürk, S. O., & Martin, S. F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 173. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 851-857. Retrieved from [Link]

  • Sletten, E. T., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]

  • Malek, S., et al. (2022). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst. Scientific Reports, 12(1), 4668. Retrieved from [Link]

  • Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 61(21), 7551-7557. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Reddit. (2021, May 22). Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Glycyl-dl-norleucine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of Glycyl-dl-norleucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of identifying this dipeptide and its potential byproducts. Here, we combine foundational scientific principles with practical, field-tested solutions to ensure the integrity and accuracy of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when setting up and running mass spectrometry experiments for this compound.

Q1: What are the expected m/z values for protonated this compound?

A1: The monoisotopic mass of this compound (C8H16N2O3) is 188.1161 Da.[1] Depending on the ionization source and conditions, you will primarily observe the singly protonated ion [M+H]+. It is also common to see multiply charged ions in electrospray ionization (ESI), although less so for a small dipeptide.

Table 1: Theoretical m/z of this compound Ions

Ion SpeciesCharge State (z)Theoretical m/z
[M+H]+1189.1234
[M+2H]2+295.0656

Note: Always calibrate your mass spectrometer to ensure accurate mass measurements.[2]

Q2: My spectrum shows multiple peaks around the expected mass. What are they?

A2: It is common to observe adducts, which are ions formed by the association of the analyte with other molecules in the sample or mobile phase. The most frequent adducts in ESI-MS are with sodium [M+Na]+ and potassium [M+K]+.[3] Their presence can be minimized by using high-purity solvents and glassware and by adding a small amount of a weak acid like formic acid to the mobile phase to favor protonation.

Table 2: Common Adducts of this compound

Adduct IonTheoretical m/zMass Shift from [M+H]+
[M+Na]+211.1053+21.9819
[M+K]+227.0792+37.9558
[M+NH4]+206.1500+17.0266

Q3: I don't see my peptide ion, or the signal is very weak. What should I check first?

A3: A weak or absent signal can stem from several factors. Start with a systematic check of your sample preparation and instrument parameters. Ensure your sample is properly desalted, as high salt concentrations can suppress ionization.[2] Verify that the pH of your sample is appropriate for positive ionization mode (typically acidic). Peptides can also be lost through adsorption to surfaces, so using appropriate low-binding vials and pipette tips is recommended.[4] Finally, confirm your mass spectrometer is performing optimally by running a standard peptide solution.[2]

II. Troubleshooting Guide: Identification of Byproducts

This section provides in-depth troubleshooting for more complex issues related to the identification of synthesis-related byproducts.

Q4: I observe a peak at m/z corresponding to a loss of 18 Da. What is this?

A4: A neutral loss of 18 Da (-H2O) is a common in-source fragmentation event for peptides, representing the loss of a water molecule from the carboxylic acid terminus. This can be influenced by the source conditions, such as temperature and voltage. While sometimes unavoidable, you can try to minimize it by optimizing the ion source parameters for "softer" ionization.[5]

Another possibility, particularly during peptide synthesis, is the formation of a cyclic dipeptide, a diketopiperazine. This intramolecular cyclization can occur, especially with dipeptides, leading to the loss of water.[6]

Q5: My mass spectrum shows a peak with a mass difference of -17 Da from my expected peptide. What could this be?

A5: A mass difference of -17 Da often corresponds to the loss of ammonia (-NH3). This can be a fragmentation product, particularly in tandem mass spectrometry (MS/MS), but can also occur in the ion source. For this compound, this could indicate fragmentation at the N-terminus.

Q6: I suspect byproducts from the peptide synthesis. What are the common culprits and their masses?

A6: Peptide synthesis is a multi-step process, and several side reactions can occur.[7] The most common byproducts to look for are:

  • Incomplete coupling: This results in a "deletion sequence." If this compound was the intended product of a synthesis that involved coupling glycine to norleucine, you might see unreacted norleucine.

  • Diketopiperazine formation: As mentioned, this cyclic byproduct has a mass corresponding to the dipeptide minus water.[6]

  • Byproducts from coupling reagents: Reagents like DCC can form urea byproducts, which can sometimes be observed in the mass spectrum.[8] Similarly, additives like HOBt can also be detected.

Table 3: Potential Synthesis-Related Byproducts of this compound

ByproductDescriptionTheoretical Monoisotopic Mass (Da)Expected [M+H]+ m/z
NorleucineUnreacted starting material131.0946132.0994
GlycineUnreacted starting material75.032076.0393
Glycyl-glycineSelf-coupling of glycine132.0535133.0608
Norleucyl-norleucineSelf-coupling of norleucine244.1838245.1911
DiketopiperazineIntramolecular cyclization170.1055171.1128

III. Experimental Protocols & Workflows

Protocol 1: Sample Preparation for LC-MS Analysis

  • Dissolution: Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.

  • Dilution: Further dilute the sample with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: If the sample contains particulates, centrifuge and filter through a 0.22 µm syringe filter.

  • Injection: Inject an appropriate volume (typically 1-5 µL) onto the LC-MS system.

Workflow for Troubleshooting Unknown Peaks

The following diagram illustrates a logical workflow for identifying unexpected peaks in your mass spectrum.

TroubleshootingWorkflow Start Unexpected Peak Observed CheckAdducts Calculate m/z for common adducts (Na+, K+, NH4+) Start->CheckAdducts CheckFragments Calculate m/z for neutral losses (H2O, NH3) Start->CheckFragments CheckByproducts Calculate m/z for synthesis byproducts (starting materials, dimers) Start->CheckByproducts MSMS Perform MS/MS on the unknown peak CheckAdducts->MSMS No Match CheckFragments->MSMS No Match CheckByproducts->MSMS No Match DatabaseSearch Search fragmentation pattern against peptide databases MSMS->DatabaseSearch ManualInterpretation Manually interpret fragmentation spectrum MSMS->ManualInterpretation Identified Peak Identified DatabaseSearch->Identified Match Found NotIdentified Peak Unidentified DatabaseSearch->NotIdentified No Match ManualInterpretation->Identified Structure Elucidated ManualInterpretation->NotIdentified Ambiguous Fragmentation cluster_peptide [H-Gly-Nle-OH] + H+ cluster_b1 b1-ion cluster_y1 y1-ion p1 H2N-CH2- p2 C=O p3 -NH- p2->p3 Amide Bond Cleavage b1_1 H2N-CH2-C≡O+ p2->b1_1 m/z 58.0289 p4 CH-(CH2)3CH3 y1_1 H2N-CH-(CH2)3CH3-COOH p3->y1_1 m/z 132.0994 p5 -COOH

Caption: Predicted fragmentation of this compound.

The expected major fragment ions would be the b1-ion (from the glycine residue) and the y1-ion (from the norleucine residue). Observing these fragments in an MS/MS spectrum provides high confidence in the identification of the dipeptide. The fragmentation pattern of the similar dipeptide, glycylleucine, has been studied and shows cleavage of carbon-carbon bonds at higher collision energies. [9] Q8: What is in-source decay and how does it affect my analysis?

A8: In-source decay (ISD) is a fragmentation process that occurs in the ion source, particularly in MALDI-MS. [10][11]It can lead to the appearance of fragment ions in the MS1 spectrum, which can be mistaken for impurities. ISD is often initiated by hydrogen transfer from the matrix to the peptide. [11]If you suspect ISD, try adjusting the laser power or using a different matrix, as these can influence the extent of in-source fragmentation. [12]

V. Concluding Remarks

This technical support guide provides a framework for identifying and troubleshooting the mass spectrometric analysis of this compound. By understanding the potential pitfalls, from common adducts to synthesis-related byproducts and fragmentation patterns, you can approach your analysis with greater confidence. Remember that each instrument and experimental setup has its own nuances, so empirical optimization is key to achieving high-quality, reproducible results.

References

  • Dumas, A., et al. (2015). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Ismail, M., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules. Available at: [Link]

  • Takayama, M. (2011). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Wikipedia. (2023). Peptide synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of glycylleucine predicted with activation energies. Available at: [Link]

  • Tabata, K., et al. (2022). Experimental and Theoretical Investigation of MALDI In-Source Decay of Peptides with a Reducing Matrix: What Is the Initial Fragmentation Step?. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of DL-Leucine,N-glycyl with retention time (RT)= 4.763. Available at: [Link]

  • ResearchGate. (n.d.). Effect of glycyl-L-leucine on the synthesis of individual polypeptides... Available at: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for DL-Norleucine (HMDB0251526). Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]

  • Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids 1. OSTI.GOV. Available at: [Link]

  • Takao, T., et al. (1998). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. Available at: [Link]

  • Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. Available at: [Link]

  • Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]

  • ABRF. (n.d.). Biomolecular Delta Mass. Available at: [Link]

  • Wikipedia. (n.d.). Norleucine. Available at: [Link]

  • Keough, T., et al. (1999). A method for high-sensitivity peptide sequencing using postsource decay matrix-assisted laser desorption ionization mass spectrometry. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Coon, J. J., et al. (2005). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. Available at: [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Biotage. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Available at: [Link]

  • Spectroscopy Online. (n.d.). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Waters. (n.d.). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Available at: [Link]

  • Iavarone, A. T., & Williams, E. R. (2003). Supercharged Protein and Peptide Ions Formed by Electrospray Ionization. Journal of the American Chemical Society. Available at: [Link]

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Technical Support Center: Synthesis of Glycyl-dl-norleucine & Minimizing Racemization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing racemization during the synthesis of dipeptides, with a specific focus on Glycyl-dl-norleucine. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic protocols for enhanced purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process by which a chirally pure amino acid, such as L-norleucine or D-norleucine, is converted into a mixture of both of its enantiomers (D and L forms) during the chemical reactions of peptide synthesis. Since glycine is achiral, the focus of racemization is on the norlecidue. This loss of stereochemical integrity can lead to the formation of unwanted diastereomers (e.g., Gly-D-Norleucine when Gly-L-Norleucine is the target), which can be difficult to separate and may have different biological activities.

Q2: What is the primary mechanism of racemization during peptide bond formation?

A2: The most predominant mechanism for racemization during peptide synthesis is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the carboxyl group of an N-protected amino acid is activated for coupling. The activated ester can cyclize, and the resulting oxazolone has an acidic proton at the alpha-carbon. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture of the amino acid.[3][4]

Q3: Can racemization occur through other pathways?

A3: Yes, a second mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an enolate without proceeding through an oxazolone intermediate.[1][3] This pathway is more likely with amino acid residues that have highly acidic alpha-protons.

Q4: Why are urethane-based protecting groups like Fmoc and Boc effective at suppressing racemization?

A4: Urethane-based protecting groups, such as 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), are crucial in minimizing racemization.[4] The lone pair of electrons on the nitrogen atom of the urethane bond participates in resonance with the carbonyl group, which reduces the nucleophilicity of the nitrogen. This disfavors the formation of the oxazolone intermediate, thereby suppressing racemization.[5][6]

Q5: Are certain amino acids more prone to racemization?

A5: Yes, amino acids like histidine and cysteine are particularly susceptible to racemization.[7][8] For norleucine, which has a simple alkyl side chain, the risk is generally lower than for these more problematic residues, but care must still be taken, especially during segment coupling.

Troubleshooting Guide

Problem 1: My HPLC analysis shows a significant peak corresponding to the undesired diastereomer of Glycyl-norleucine.

Possible Causes & Solutions:

  • Inappropriate Coupling Reagent: The choice of coupling reagent significantly impacts the degree of racemization. Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) can lead to high levels of racemization if used alone, as they form highly reactive O-acylisourea intermediates that readily form oxazolones.[9]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][7][9] These additives react with the O-acylisourea to form active esters that are less prone to racemization. Onium salts like HBTU, HATU, and HCTU are generally effective at minimizing racemization, but their performance can be sequence and condition-dependent.

  • Excessive or Strong Base: The presence of a base is often necessary for the coupling reaction, but it is also a primary driver of racemization by promoting the abstraction of the alpha-proton.[9][10]

    • Solution:

      • Use a weaker base: Instead of highly basic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider using the less basic N-methylmorpholine (NMM) or the sterically hindered base 2,4,6-collidine.[4][9]

      • Control the stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, one equivalent of base is used to neutralize the salt of the incoming amino acid ester, and another equivalent is used for the coupling reaction itself if an onium salt is employed.

  • High Reaction Temperature: Higher temperatures accelerate the rate of racemization.[8]

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize racemization.[4]

Problem 2: The yield of my Glycyl-norleucine is low, and I suspect side reactions.

Possible Causes & Solutions:

  • Suboptimal N-terminal Protecting Group on Glycine: While glycine itself cannot racemize, the choice of its protecting group can influence the overall reaction efficiency.

    • Solution: Standard urethane-based protecting groups like Fmoc or Boc are generally suitable. Ensure the protecting group is stable to the coupling conditions and can be cleanly removed without affecting the newly formed peptide bond.

  • Side Reactions from Coupling Reagents: Some coupling reagents can participate in side reactions that consume the activated amino acid or the growing peptide chain. For instance, uronium/aminium reagents can lead to guanidinylation of the N-terminus if not pre-activated properly.[7]

    • Solution: Pre-activate the protected glycine with the coupling reagent and additive for a short period before adding the norleucine ester. This ensures that the reactive species is the activated glycine and minimizes contact time between the coupling reagent and the free amine of norleucine.

Key Experimental Considerations for Minimizing Racemization

Table 1: Comparison of Common Coupling Reagents and Additives
Coupling ReagentAdditiveRelative Racemization RiskComments
DIC/DCCNoneHighForms a highly reactive O-acylisourea intermediate.[9]
DIC/DCCHOBtLowHOBt traps the O-acylisourea to form a less racemizing active ester.[7][9]
DIC/DCCHOAtVery LowHOAt is generally more effective than HOBt at suppressing racemization.[9]
HBTU/HATU(Internal)LowGenerally efficient, but require a base for activation which can contribute to racemization.
COMU(Internal)Very LowOften considered superior to HBTU/HATU in terms of suppressing racemization.
YnamidesNoneExtremely LowShow significant promise for racemization-free peptide synthesis, though may have slower reaction times.[11][12][13]
Table 2: Influence of Tertiary Amine Base on Racemization
BasepKaSteric HindranceRacemization Potential
Triethylamine (TEA)~10.7LowHigh
Diisopropylethylamine (DIPEA)~10.1HighModerate
N-Methylmorpholine (NMM)~7.4ModerateLow
2,4,6-Collidine~7.4HighVery Low

Data compiled from various sources.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of Fmoc-Gly-OH to H-L-Nle-OR
  • Dissolution of Reagents:

    • In a round-bottom flask, dissolve Fmoc-Gly-OH (1.0 eq.), HOBt (1.0 eq.), and H-L-Nle-OR HCl (1.0 eq.) in an appropriate solvent (e.g., DMF or DCM).

    • Cool the solution to 0°C in an ice bath.

  • Base Addition:

    • Add N-methylmorpholine (NMM) (1.0 eq.) to neutralize the hydrochloride salt.

  • Coupling Reagent Addition:

    • Slowly add a solution of DIC (1.05 eq.) in the reaction solvent to the cooled mixture.

  • Reaction:

    • Stir the reaction mixture at 0°C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter off the diisopropylurea byproduct.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Mechanism and Workflow

Diagram 1: The Oxazolone Mechanism of Racemization

racemization_mechanism Activated_AA Activated N-Protected L-Amino Acid Oxazolone 5(4H)-Oxazolone (Chiral) Activated_AA->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ (from either face) Racemic_AA Racemic N-Protected Amino Acid Enolate->Racemic_AA Hydrolysis or Aminolysis

Caption: Oxazolone formation is a key pathway to racemization.

Diagram 2: Workflow for Optimizing a Low-Racemization Coupling Reaction

optimization_workflow Start Start: High Diastereomeric Impurity Detected Step1 Step 1: Evaluate Coupling Reagent and Additive Combination Start->Step1 Step2 Step 2: Optimize Base Selection and Stoichiometry Step1->Step2 If still impure Step3 Step 3: Lower Reaction Temperature Step2->Step3 If still impure Step4 Step 4: Monitor Reaction Kinetics and Stop at Completion Step3->Step4 If still impure End End: Diastereomeric Purity Optimized Step4->End

Caption: A systematic approach to troubleshooting racemization.

References

  • Hu, S., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, M., & Zhao, J. (2016). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 49(10), 2259–2270. [Link]

  • Wang, Z., Wang, X., Wang, P., & Zhao, J. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Slideshare. (2015). Racemization in peptide synthesis. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Chemistry : The Mystery of Molecules. (2020). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. [Link]

  • Wang, Z., Wang, X., Li, X., Wu, C., Wang, P., & Zhao, J. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5291. [Link]

  • Al-Warhi, T., Al-Hazmi, A., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. [Link]

  • Wang, Z., Wang, X., Li, X., Wu, C., Wang, P., & Zhao, J. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5291. [Link]

  • Wang, Z., Wang, X., Wang, P., & Zhao, J. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Goodman, M., & Stueben, K. C. (1959). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society, 81(15), 3980–3983. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2018). Racemization in peptide synthesis. ResearchGate. [Link]

  • Kálmán, A., Argay, G., & Czugler, M. (2004). Racemic dipeptide glycyl-DL-leucine at 120 K. Acta Crystallographica Section C, 60(Pt 1), o58–o60. [Link]

  • Nam, I., Lee, J. K., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316260121. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Al-Warhi, T., Al-Hazmi, A., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2012). Protecting groups in amino acids. [Link]

  • S. K. Guchhait, S. K. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1106-1118. [Link]

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Technical Support Center: Glycyl-dl-Norleucine Aggregation in Solution and Prevention Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Glycyl-dl-norleucine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and preventing the aggregation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Introduction to this compound and its Aggregation Propensity

This compound is a dipeptide composed of glycine and the non-proteinogenic amino acid norleucine. Norleucine possesses a linear, four-carbon side chain, rendering it hydrophobic. This hydrophobicity is a primary driver of peptide aggregation in aqueous solutions[1]. The aggregation of peptides is a significant challenge in pharmaceutical development, as it can lead to loss of therapeutic efficacy, altered bioavailability, and potential immunogenicity[2][3]. Understanding the factors that contribute to the aggregation of this compound and implementing effective prevention strategies are crucial for its successful application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that induce this compound aggregation?

A1: The aggregation of this compound is primarily influenced by a combination of intrinsic and extrinsic factors:

  • Hydrophobic Interactions: The nonpolar side chain of norleucine is the main contributor to the peptide's hydrophobicity, driving self-association to minimize contact with water[1].

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.

  • pH and Net Charge: The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules[1].

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.

  • Ionic Strength: The effect of salt concentration can be complex. In some cases, increasing ionic strength can shield charges and promote aggregation, while in others it can have a stabilizing effect[2].

  • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can introduce energy into the system that may induce aggregation.

Q2: How can I visually identify if my this compound solution has aggregated?

A2: Visual signs of aggregation can range from subtle to obvious. Look for:

  • Cloudiness or Turbidity: A clear solution turning hazy or opaque is a strong indicator of aggregation.

  • Precipitation: Visible particles, sediment, or flakes settling at the bottom or suspended in the solution.

  • Gel Formation: In some cases, highly concentrated solutions of peptides with strong intermolecular hydrogen bonding capabilities can form a gel-like substance[4].

Q3: What is the expected solubility of this compound?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound powder does not dissolve in aqueous buffer. - The peptide is highly hydrophobic.- The buffer pH is close to the peptide's isoelectric point (pI).- The concentration is too high.- Initial Dissolution in Organic Solvent: First, dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the desired concentration[4].- pH Adjustment: Adjust the pH of the buffer to be at least 2 units away from the predicted pI of this compound. For a peptide with a free N-terminus and C-terminus, the pI will be in the weakly acidic to neutral range. Trying a slightly acidic (e.g., pH 4-5) or slightly basic (e.g., pH 8-9) buffer may improve solubility.- Lower the Concentration: Attempt to dissolve a smaller amount of the peptide in the same volume of solvent.
The peptide solution becomes cloudy or precipitates over time. - Slow aggregation is occurring.- Temperature fluctuations.- Microbial contamination.- Add Anti-Aggregation Excipients: Incorporate excipients such as arginine, sugars (trehalose, sucrose), or non-ionic surfactants (Polysorbate 80, Pluronic F-68) into your buffer. See the "Prevention Strategies" section for recommended concentrations.- Optimize Storage Conditions: Store the solution at a constant, cool temperature (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles.- Use Sterile Technique: Prepare solutions in a sterile environment and filter-sterilize the final solution to prevent microbial growth, which can sometimes nucleate aggregation.
Inconsistent results in bioassays. - The presence of soluble aggregates affects the active concentration of the monomeric peptide.- Aggregates may have different biological activity or interfere with the assay.- Characterize the Aggregation State: Before use, analyze the peptide solution using techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles and confirm the absence of large aggregates.- Disaggregate the Solution: If aggregates are present, sonication on ice may help to break them up. However, this may not be a permanent solution. Re-evaluating the formulation with anti-aggregation excipients is recommended for long-term stability.

Prevention Strategies

The key to preventing aggregation is to address the underlying driving forces, primarily hydrophobic interactions and charge neutralization.

pH Optimization

Adjusting the pH of the solution is a fundamental strategy to increase the net charge on the peptide, thereby increasing electrostatic repulsion and preventing self-association.

Caption: pH adjustment to prevent aggregation.

Protocol for pH Optimization:

  • Estimate the pI: For this compound, with a free N-terminus (pKa ~9.6) and a free C-terminus (pKa ~2.3), the estimated pI is around 5.95.

  • Prepare a series of buffers: Prepare buffers with pH values at least 2 units above and below the estimated pI (e.g., pH 3.0, 4.0, 8.0, 9.0).

  • Test Solubility: Attempt to dissolve a small, known amount of this compound in each buffer.

  • Monitor Stability: Observe the solutions over time for any signs of precipitation or cloudiness. For a more quantitative assessment, use Dynamic Light Scattering (DLS).

Use of Anti-Aggregation Excipients

Excipients can be added to the formulation to stabilize the peptide and prevent aggregation.

Excipient Class Examples Proposed Mechanism of Action Typical Concentration Range
Amino Acids L-ArginineArginine can suppress protein-protein association and has been shown to slow down the aggregation of peptides[9][10][11].50-250 mM
Sugars (Polyols) Trehalose, SucroseThese sugars are thought to stabilize the native conformation of peptides and can inhibit fibril formation[12][13].100-300 mM (approx. 3-10% w/v)
Non-ionic Surfactants Polysorbate 80 (Tween® 80), Poloxamer 188 (Pluronic® F-68)Surfactants can prevent surface-induced aggregation and interact with hydrophobic regions of the peptide to reduce self-association[14][15].0.01-0.1% (w/v)

It is crucial to test the compatibility of any excipient with your specific application and downstream assays.

Analytical Techniques for Monitoring Aggregation

Regularly monitoring the aggregation state of your this compound solution is essential for ensuring experimental consistency and reliability.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of small amounts of large aggregates[16].

Caption: Simplified workflow for DLS analysis.

Step-by-Step DLS Protocol for this compound:

  • Sample Preparation:

    • Ensure the sample is visually clear and free of large particles. If necessary, filter the sample through a low-protein-binding 0.22 µm syringe filter.

    • Use a clean, dust-free cuvette.

    • Equilibrate the sample to the desired measurement temperature for at least 15-30 minutes before analysis[8].

  • Instrument Setup:

    • Set the measurement temperature.

    • Enter the viscosity and refractive index of the solvent.

    • Select an appropriate measurement duration and number of acquisitions to ensure good signal-to-noise.

  • Data Acquisition:

    • Place the cuvette in the instrument and initiate the measurement.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity. A monomodal peak at a small hydrodynamic radius is expected for a non-aggregated sample. The appearance of larger peaks indicates the presence of aggregates.

Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method for detecting the formation of amyloid-like fibrils, which are a common type of peptide aggregate[2]. ThT exhibits a significant increase in fluorescence upon binding to the β-sheet structures characteristic of these fibrils[17][18].

Step-by-Step ThT Assay Protocol for this compound:

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water. Filter through a 0.2 µm filter. This stock should be stored in the dark.

    • Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., PBS, pH 7.4) immediately before use[16].

  • Assay Procedure:

    • In a black 96-well plate, add your this compound sample (e.g., 20 µL).

    • Add the 25 µM ThT working solution to a final volume of 200 µL.

    • Include appropriate controls: buffer with ThT only (blank), and a known amyloid-forming peptide as a positive control if available.

    • Incubate the plate in the dark for at least 1 hour at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm[17][18].

  • Data Interpretation:

    • A significant increase in fluorescence intensity of the sample compared to the blank indicates the presence of amyloid-like fibrils.

Safety and Handling

This compound and its constituent, DL-Norleucine, are generally not considered hazardous substances[10][11][19]. However, as with any chemical, good laboratory practices should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder and solutions.

  • Handling: Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. Avoid contact with skin and eyes[20][19].

  • Storage: Store the lyophilized powder in a tightly sealed container in a cool, dry place[20].

References

  • Asian Journal of Chemistry. (2020). Solubility Data of Glycine in Water and Justification of Literature Results: A Review. Asian Journal of Chemistry, 32(7), 1567-1574. [Link]

  • Journal of the Indian Chemical Society. (1998). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 75, 434-436.
  • ResearchGate. (2020). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]

  • ACS Publications. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(25), 11766-11782. [Link]

  • bioRxiv. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. [Link]

  • Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170015. [Link]

  • BioProcess International. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]

  • Journal of Pharmaceutical Sciences. (2014). Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody. Journal of Pharmaceutical Sciences, 103(6), 1635-1642. [Link]

  • RSC Advances. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. RSC Advances, 7(12), 7119-7127. [Link]

  • ACS Publications. (2022). Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. ACS Omega, 7(4), 3467-3475. [Link]

  • PubMed. (2008). Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques. The Protein Journal, 27(7-8), 415-422. [Link]

  • International Journal of Molecular Sciences. (2022). Protective effect of trehalose sugar on amyloid-membrane interactions using BLM electrophysiology. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • ACS Publications. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling, 63(24), 7859-7870. [Link]

  • Thermo Fisher Scientific. Peptide solubility guidelines.
  • RPBS. (n.d.). SolyPep: a fast generator of soluble peptides. [Link]

  • ACS Publications. (2005). Role of Arginine in the Stabilization of Proteins against Aggregation. Biochemistry, 44(15), 5765-5773. [Link]

  • The Journal of Biological Chemistry. (1975). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. The Journal of Biological Chemistry, 250(10), 3739-3745.
  • ResearchGate. (2007). Trehalose differentially inhibits aggregation and neurotoxicity of beta-amyloid 40 and 42. [Link]

  • Diva-Portal.org. (2020). A study of protein aggregation processes using Dynamic Light Scattering. [Link]

  • ACS Publications. (2024). Thioflavin T a Reporter of Microviscosity in Protein Aggregation Process: The Study Case of α-Synuclein. The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. (2012). Use of excipients to control aggregation in peptide and protein formulations. [Link]

  • ResearchGate. (2012). The presence of arginine (1 M) slows down aggregation of the peptide,... [Link]

  • ResearchGate. (2021). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. [Link]

  • Taylor & Francis Online. (2018). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid, 25(2), 71-80. [Link]

  • LifeTein. (n.d.). How to predict peptide solubility? [Link]

  • Cheméo. (n.d.). Chemical Properties of DL-Norleucine (CAS 616-06-8). [Link]

  • Novatia. (n.d.). Aggregation by DLS. [Link]

  • RSC Publishing. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Advances, 9(59), 34338-34350. [Link]

  • ResearchGate. (2017). (PDF) Thioflavin T as an amyloid dye: Fibril quantification, optimal concentration and effect on aggregation. [Link]

  • Patsnap. (2023). How to Detect Early Aggregation with Dynamic Light Scattering. [Link]

  • PubMed. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. bioRxiv. [Link]

  • Frontiers. (2021). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Neuroscience, 15, 639432. [Link]

  • RSC Publishing. (2021). The inhibition of fibril formation of lysozyme by sucrose and trehalose. RSC Advances, 11(26), 15949-15957. [Link]

  • ACS Publications. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling, 63(24), 7859-7870. [Link]

  • PubMed. (2023). Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. Biotechnology and Bioengineering, 120(9), 2569-2580. [Link]

  • YouTube. (2018). BIS102 - Comparing Solubility of Peptides - Ch3 #14 c and d. [Link]

  • YouTube. (2022). Panel on Optimizing Conditions for ThT-Based Fluorescence Experiments - June 27 2022. [Link]

  • Knowledge at UChicago. (2022). Differential Surface Adsorption Phenomena for Conventional and Novel Surfactants Correlates with Changes in Interfacial mAb Stabilization. [Link]

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  • ResearchGate. (2023). Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. [Link]

  • MDPI. (2021). Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils. International Journal of Molecular Sciences, 22(20), 11099. [Link]

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Stability of Glycyl-dl-norleucine at different pH and temperatures.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glycyl-dl-norleucine Stability

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this dipeptide. We address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a critical concern?

This compound is a dipeptide composed of glycine and norleucine. Norleucine is an isomer of leucine and is often used in peptide synthesis as a non-oxidizable analog of methionine.[1][2] Understanding the stability of this dipeptide is crucial because its degradation can lead to a loss of potency, the formation of impurities, and altered biological activity, which are critical parameters in pharmaceutical development and basic research.[3][4] Chemical and physical stability directly impacts shelf-life, formulation development, and the reliability of experimental results.[5]

Q2: What are the primary chemical degradation pathways for a dipeptide like this compound?

Like most peptides, this compound is susceptible to several chemical degradation pathways, with the most common being:

  • Hydrolysis: This is the primary degradation route for peptides in aqueous solutions. The amide bond linking the glycine and norleucine residues is susceptible to cleavage, especially under acidic or alkaline conditions.[4][6] This process breaks the dipeptide back into its constituent amino acids, glycine and norleucine.

  • Oxidation: While the norleucine residue was likely chosen for its resistance to oxidation (unlike methionine), other parts of the molecule or impurities could be susceptible. However, compared to peptides containing residues like Met, Trp, or Cys, this compound is considered relatively stable against oxidation.[6][7]

  • Deamidation & Isomerization: These pathways are not relevant for this compound as it does not contain susceptible residues like asparagine, glutamine, or aspartic acid.[3][4]

Q3: What are the key environmental factors that influence the stability of this compound in solution?

The stability of peptides in solution is profoundly influenced by environmental conditions. The most critical factors are:

  • pH and Buffer System: The pH of the solution is the most significant factor affecting the rate of hydrolysis.[7] Typically, dipeptides exhibit a U-shaped stability profile, with the highest stability occurring in the neutral to slightly acidic pH range (around pH 4-6) and accelerated degradation at highly acidic or alkaline pH. The choice of buffer is also critical, as some buffer species (e.g., phosphate) can catalyze hydrolysis.[7][8]

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation, particularly hydrolysis.[3][9] For every 10°C increase, the degradation rate can increase by a factor of 2-3, following the principles of Arrhenius kinetics.

  • Ionic Strength: The concentration of salts in the formulation can influence both the chemical and physical stability of peptides by screening electrostatic interactions or through Hofmeister effects.[10]

Q4: What are the recommended general storage conditions for this compound?

To ensure maximum longevity and prevent degradation, this compound should be stored under controlled conditions.

FormRecommended TemperatureAdditional Recommendations
Solid Powder -20°C or belowStore in a tightly sealed container with a desiccant to protect from moisture.[11] Keep protected from light.
Aqueous Solution -80°C (Long-term) / 2-8°C (Short-term)Prepare solutions in a suitable buffer (e.g., citrate or acetate at pH 5-6). For long-term storage, flash-freeze aliquots in liquid nitrogen before transferring to -80°C to minimize freeze-thaw cycles.[3]

Troubleshooting Guide

Issue 1: "My peptide concentration is decreasing rapidly in my assay buffer. What is the likely cause?"

A rapid decrease in peptide concentration is almost always due to chemical degradation, primarily hydrolysis.

Troubleshooting Steps:

  • Check the pH of your Buffer: Is it highly acidic (pH < 3) or alkaline (pH > 8)? Extreme pH values will rapidly hydrolyze the peptide bond. The degradation rate is pH-dependent.[9]

  • Evaluate the Buffer Species: Are you using a phosphate buffer? Phosphate ions have been shown to act as a general base catalyst, accelerating peptide hydrolysis in some cases.[7] Consider switching to a non-catalytic buffer like citrate or acetate.

  • Control the Temperature: Are your experiments conducted at elevated temperatures? If so, this will accelerate degradation.[3] Ensure all solutions are kept on ice when not in use and that the experimental temperature is strictly controlled and accounted for.

  • Perform a Control Experiment: Incubate the peptide in your buffer under the same conditions but without other assay components. Monitor its concentration over time using HPLC. This will isolate the effect of the buffer on stability.

Issue 2: "I'm seeing new, unexpected peaks in my HPLC chromatogram after incubating my peptide solution. What are they?"

The appearance of new peaks is a classic sign of degradation. In the case of this compound, the possibilities are straightforward.

Probable Identities of New Peaks:

  • Glycine and Norleucine: The most likely degradation products are the individual amino acids resulting from hydrolysis. You should see two new peaks corresponding to these compounds. Their retention times will be different from the parent dipeptide, typically eluting earlier on a reverse-phase column.

  • Cyclic Dipeptide (Diketopiperazine): Dipeptides can undergo intramolecular cyclization to form diketopiperazines, especially at elevated temperatures.[12] This would appear as a new, distinct peak in the chromatogram.

Validation Steps:

  • Run Standards: Inject standards of glycine and norleucine to confirm if the new peaks match their retention times.

  • Use Mass Spectrometry (LC-MS): The most definitive way to identify the impurities is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) will confirm the identity of the degradation products. This compound has a molecular weight of 188.22 g/mol .[13] You would look for ions corresponding to glycine (75.07 g/mol ) and norleucine (131.17 g/mol ).

Issue 3: "My stability results are not reproducible between experiments. What should I check?"

Lack of reproducibility often points to subtle variations in experimental conditions.

Checklist for Reproducibility:

  • Precise pH Control: Was the pH of the buffer identical in all experiments? Use a calibrated pH meter and prepare buffers carefully. Small shifts in pH can lead to significant changes in degradation rates.

  • Consistent Temperature: Ensure the temperature of incubation (water bath, incubator) is uniform and accurately controlled.

  • Solution Preparation: Was the peptide fully dissolved and homogeneously mixed before aliquoting? Inconsistent initial concentrations will lead to variable results.

  • Freeze-Thaw Cycles: Are you repeatedly freezing and thawing your stock solution? This can cause peptide aggregation or degradation.[3] Always prepare single-use aliquots.

  • Analytical Method Validation: Is your HPLC method validated for stability studies? Check for system suitability (e.g., peak shape, resolution, and retention time stability) before each run.

Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) of this compound

Forced degradation studies are essential to understand the intrinsic stability of a peptide and to develop stability-indicating analytical methods.[6][14] This protocol exposes the peptide to harsh conditions to deliberately induce degradation.

Objective: To identify the primary degradation pathways and products of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • RP-HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a sealed vial of the stock solution in a 70°C oven or water bath.

    • Control: Keep 1 mL of the stock solution mixed with 1 mL of water at 2-8°C.

  • Incubation: Incubate all samples. A typical starting point is 24 hours. Monitor degradation over time (e.g., at t=0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[6]

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL).

    • Analyze by a validated RP-HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Protocol 2: Stability Assessment using Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for quantifying the remaining this compound and its degradation products.

Objective: To develop a stability-indicating HPLC method to separate the parent peptide from its potential impurities.

Instrumentation & Columns:

  • HPLC system with a UV detector (set to ~210-220 nm for peptide bonds).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B (MPB): 0.1% TFA in Acetonitrile (ACN).

Gradient Elution Program:

Time (min) % MPA % MPB
0.0 95 5
20.0 50 50
22.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Note: This gradient is a starting point and must be optimized for your specific system and column.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • System Suitability: Before running samples, inject a standard solution of this compound multiple times (n=5) to ensure system performance (i.e., consistent retention time, peak area, and tailing factor).

  • Calibration Curve: Prepare a series of standards of known concentrations and inject them to create a calibration curve for accurate quantification.

  • Sample Injection: Inject the control and stressed samples from the stability study.

  • Data Processing: Integrate the peak areas for the parent peptide and all degradation products. Calculate the percentage of remaining peptide using the formula: % Remaining = (Area_parent_t / Area_parent_t0) * 100

Diagrams & Visualizations

Peptide Hydrolysis Mechanisms

The primary degradation pathway for this compound is the hydrolysis of its central amide bond. This reaction is catalyzed by both acid and base, as illustrated below.

Hydrolysis_Mechanisms Figure 1: Acid and Base-Catalyzed Peptide Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 1. Protonation of Carbonyl Oxygen A2 2. Nucleophilic Attack by Water A1->A2 A3 3. Proton Transfer A2->A3 A4 4. Amide Bond Cleavage (Release of Glycine) A3->A4 A5 Products: Glycine + Norleucine A4->A5 B1 1. Nucleophilic Attack by Hydroxide Ion B2 2. Formation of Tetrahedral Intermediate B1->B2 B3 3. Cleavage of Amide Bond (Release of Norleucine Amine) B2->B3 B4 Products: Glycine + Norleucine B3->B4 Peptide This compound (Intact Peptide) Peptide->A1 H⁺ Peptide->B1 OH⁻

Caption: Acid and Base-Catalyzed Peptide Hydrolysis.

Experimental Workflow for Stability Study

A well-designed stability study follows a logical progression from sample preparation through to data analysis and interpretation. This workflow ensures that the data generated is reliable and robust.

Stability_Workflow Figure 2: General Workflow for a Peptide Stability Study cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_interp Phase 4: Interpretation Prep Peptide Stock & Buffer Preparation Define Stress Conditions (pH, Temp, etc.) Exec Sample Incubation (Time Course: t=0, t=x, t=y...) Sample Quenching & Neutralization Prep->Exec Start Study Analysis HPLC Method Validation (System Suitability) Sample Analysis (HPLC-UV/MS) Exec->Analysis Collect Samples Interp Data Processing (Peak Integration) Degradation Kinetics (Rate Calculation) Impurity Identification Analysis->Interp Generate Data Report Stability Report & Shelf-Life Prediction Interp->Report Final Report

Caption: General Workflow for a Peptide Stability Study.

References

  • de la Torre, B. G., & Albericio, F. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI.
  • Peptide Logic. (n.d.). Peptide Stability in Formulations | R&D Guide for Success. [Link]

  • Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Fidermuc, M., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PubMed Central. [Link]

  • Kobayashi, T., et al. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Peptide Logic. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Link]

  • Cheng, B., et al. (1971). The Sites of Hydrolysis of Dipeptides containing Leucine and Glycine by Rat Jejunum in vitro. CORE. [Link]

  • Hellinger, R., et al. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Springer. [Link]

  • Chi, E. Y., et al. (2008). pH Dependent Effect of Glycosylation on Protein Stability. PubMed. [Link]

  • AMS BioPharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]

  • Linciano, S., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • de la Torre, R., et al. (1993). Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects. PubMed. [Link]

  • Wikipedia. (n.d.). Norleucine. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Conformational Analysis of Glycyl-dl-norleucine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Peptide Conformation

In the realm of drug discovery and molecular biology, the adage "structure dictates function" is paramount. For peptides, which serve as signaling molecules, hormones, and therapeutic agents, their three-dimensional conformation is inextricably linked to their biological activity. Glycyl-dl-norleucine, a simple dipeptide, serves as an excellent model system for exploring the powerful capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating these solution-state structures. Understanding its conformational preferences provides foundational insights applicable to more complex peptide-based therapeutics.

This guide offers an in-depth, experience-driven comparison of NMR spectroscopy with other common structural biology techniques for the conformational analysis of small peptides like this compound. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our discussion in authoritative references.

Pillar 1: The NMR Advantage for Solution-State Dynamics

Unlike techniques that provide a static picture, such as X-ray crystallography, NMR spectroscopy excels at characterizing molecules in a solution environment that mimics physiological conditions.[1][2] This is crucial for flexible molecules like small peptides, which rarely exist as a single, rigid structure but rather as a dynamic ensemble of interconverting conformations.[3] NMR allows us to map this conformational landscape, providing a more accurate representation of the peptide's behavior in a biological context.[1][2]

The power of NMR stems from its ability to measure several key parameters that are exquisitely sensitive to molecular geometry:

  • Nuclear Overhauser Effect (NOE): This through-space interaction provides distance constraints between protons that are close in space (< 5-6 Å), regardless of their separation in the bonding network.[1][4] It is the primary source of information for determining the global fold of a peptide.

  • Scalar (J) Coupling Constants: These through-bond interactions, particularly the three-bond coupling (³J), are dependent on the dihedral angle between the coupled nuclei.[1] The Karplus equation provides an empirical relationship to translate measured ³J values into dihedral angle restraints (e.g., φ, ψ, χ), defining the peptide's local backbone and side-chain geometry.[1][5]

  • Chemical Shifts (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Deviations from "random coil" chemical shift values can provide valuable, albeit less direct, information about secondary structure elements.[5]

Experimental Workflow: A Validated Protocol for this compound

The following protocol outlines a robust, self-validating workflow for determining the conformational ensemble of this compound. The causality for each step is explained to provide a deeper understanding of the experimental design.

Step 1: Rigorous Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. This step cannot be overlooked.

  • Peptide Synthesis & Purification: Obtain high-purity (>95%) this compound. The presence of impurities will complicate the spectra and potentially interfere with the analysis.

  • Solvent Selection:

    • Rationale: The choice of solvent is critical. Deuterated solvents are required to avoid a massive, overwhelming solvent signal in the ¹H spectrum. For peptides, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice to Deuterium oxide (D₂O).

    • Causality: In D₂O, the amide protons (NH) will rapidly exchange with deuterium and become invisible to the NMR experiment. These amide protons are crucial because their scalar coupling to the α-protons (³JNH-αH) is a primary source of φ dihedral angle information.[1] DMSO-d₆ does not have exchangeable protons, thus preserving the vital amide signals.

  • Concentration:

    • Protocol: Prepare a sample at a concentration of 2-5 mM.[6][7] For a 500 µL sample volume, this corresponds to approximately 0.5-1.2 mg of this compound (MW: 188.22 g/mol ).[8]

    • Causality: NMR is a relatively insensitive technique. A higher concentration provides a better signal-to-noise ratio, reducing the time required for data acquisition.[7][9]

  • pH and Buffering:

    • Protocol: Use a deuterated buffer system to maintain a stable pH. The pH of the solution should be carefully adjusted (e.g., to physiological pH ~7) as it can influence the charge state of the terminal amino and carboxyl groups, thereby affecting conformation.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Structure Calculation Peptide High-Purity Peptide (>95%) Solvent Solvent Selection (e.g., DMSO-d6) Peptide->Solvent Concentration Concentration Adjustment (2-5 mM) Solvent->Concentration pH pH Control Concentration->pH Sample Final NMR Sample pH->Sample NMR NMR Spectrometer Sample->NMR OneD 1D ¹H Spectrum NMR->OneD Initial Assessment TOCSY 2D TOCSY NMR->TOCSY Assign Spin Systems ROESY 2D ROESY NMR->ROESY Measure Distances Assign Resonance Assignment OneD->Assign Constraints Extract Restraints (Distances, Angles) OneD->Constraints J-couplings -> Angles TOCSY->Assign ROESY->Constraints NOEs -> Distances Assign->Constraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Constraints->Calc Ensemble Conformational Ensemble Calc->Ensemble

Caption: NMR experimental workflow for peptide conformational analysis.

Step 2: NMR Data Acquisition

The goal is to acquire a suite of experiments that, together, provide a complete set of structural restraints.

  • 1D ¹H NMR:

    • Purpose: A quick, initial assessment of sample quality, purity, and folding. For this compound, the spectrum will be relatively simple, but it confirms the presence of the dipeptide and the absence of significant impurities. The "dl" nature of the norleucine may lead to peak doubling for adjacent residues due to the presence of diastereomers.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons belonging to a single amino acid residue (a "spin system").[9]

    • Causality: Protons within a residue are connected by a network of through-bond J-couplings. TOCSY transfers magnetization through this entire network. This allows one to trace the connectivity from the amide proton to the α-proton and then down the side chain, unambiguously identifying all protons of the Glycine and Norleucine residues.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To measure through-space proton-proton distances.

    • Causality: For a small molecule like a dipeptide, the standard NOESY experiment can yield zero or very weak signals due to its molecular tumbling rate in solution.[3] ROESY is a variation that circumvents this issue and is the experiment of choice for small molecules to reliably obtain distance information. The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[5]

Step 3: Data Analysis and Structure Calculation

This phase translates the raw spectral data into a 3D model.

  • Resonance Assignment: Using the TOCSY and 1D spectra, every proton signal is assigned to its specific atom in the this compound sequence.

  • Constraint Extraction:

    • Dihedral Angles: The ³JNH-αH coupling constant is measured from the high-resolution 1D ¹H spectrum. This value is used in the Karplus equation to derive restraints for the backbone φ dihedral angle.[1]

    • Distance Restraints: Cross-peaks in the ROESY spectrum are identified and integrated. Their volumes are typically calibrated and binned into categories like "strong" (1.8-2.7 Å), "medium" (1.8-3.3 Å), and "weak" (1.8-5.0 Å) distance restraints.[5]

  • Structure Calculation:

    • Rationale: The experimental restraints (a list of distances and angles) are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH). These programs use methods like distance geometry or molecular dynamics with simulated annealing to generate a set of structures that satisfy the experimental data.[9][10]

    • Outcome: The result is not one single structure, but an ensemble of low-energy conformers. This ensemble represents the dynamic nature of the peptide in solution, which is a key strength of the NMR method.[3]

G cluster_exp Experimental NMR Data cluster_interp Physical Interpretation cluster_model Structural Model J_Coupling ³J Coupling Constants Dihedral Dihedral Angles (φ, ψ, χ) (via Karplus Eq.) J_Coupling->Dihedral NOE ROESY/NOESY Intensities Distance Inter-proton Distances (I ∝ 1/r⁶) NOE->Distance ChemShift Chemical Shifts (δ) Environment Local Electronic Environment ChemShift->Environment Structure 3D Conformational Ensemble Dihedral->Structure Distance->Structure Environment->Structure Refinement

Caption: The logic of translating NMR data into a 3D structure.

Comparison with Alternative Structural Analysis Methods

While NMR is exceptionally powerful for this application, it is essential for researchers to understand its performance relative to other available techniques. No single method is universally superior; the optimal choice depends on the specific scientific question being asked.

FeatureNMR SpectroscopyX-ray CrystallographyCircular Dichroism (CD) Spectroscopy
Sample State Solution, near-physiological conditions[9]Solid, crystalline state[11]Solution
Resolution Medium to High (atomic for small molecules)Atomic, very high precision[12]Low, provides secondary structure percentages[13]
Dynamic Information Yes, provides data on flexibility and conformational ensembles[2][3]No, provides a single, static snapshot of the lowest energy crystal lattice conformation[11]No, provides a population-averaged view of secondary structure
Key Output Ensemble of solution structures, distance & angle restraintsSingle 3D coordinate file, electron density mapSpectrum indicating α-helix, β-sheet, random coil content
Major Advantage Provides structural and dynamic data in a biologically relevant solution state.[1]Unparalleled atomic resolution for well-ordered molecules.[14]Rapid, high-throughput, and requires very little sample material.[14]
Major Limitation Lower resolution than crystallography; size limitations (~<50 kDa for routine analysis).[9][11]Requires well-diffracting single crystals, which can be a major bottleneck; the crystal structure may not represent the solution state.[9]Provides only low-resolution, averaged structural information; not suitable for 3D structure determination.
Suitability for this compound Excellent. Ideal for characterizing its flexible nature and conformational preferences in solution.Possible but challenging. Crystallizing a small, flexible dipeptide is difficult. The resulting structure would be static.Good for a quick assessment. Can rapidly confirm if the peptide is predominantly disordered ("random coil"), as expected.

Conclusion

For the conformational analysis of a small, flexible peptide like this compound, NMR spectroscopy stands out as the premier technique. Its unique ability to probe atomic-level structure and dynamics in a solution state provides a rich, biologically relevant picture that is unattainable with methods like X-ray crystallography or Circular Dichroism alone.[1][3] While crystallography offers higher resolution, it provides a static image that may not reflect the peptide's functional state. CD, on the other hand, is a valuable screening tool but lacks the resolving power for detailed structural elucidation. By following a rigorous, well-justified experimental protocol, researchers can leverage the power of NMR to generate a detailed conformational ensemble of this compound, providing critical insights that are foundational to the rational design of more complex peptide-based drugs and biomaterials.

References

  • peptide nmr. (n.d.).
  • Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 21-28.
  • D'Andrea, L. D., & Liguori, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Protein & Peptide Letters, 27(10), 920–929. [Link]

  • ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]

  • SAIF, IIT Bombay. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

  • DeRoco, D., & Mabonga, L. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Molecules, 27(15), 5001. [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved January 24, 2026, from [Link]

  • Zheng, W., et al. (2011). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation, 7(7), 2293–2304. [Link]

  • National Center for Biotechnology Information. (n.d.). Glycyl-L-norleucine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

  • Orozco, M., et al. (2012). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PLOS ONE, 7(2), e30663. [Link]

  • Feng, Z., & Shukla, D. (2021). Exploring the Alternative Conformation of a Known Protein Structure Based on Contact Map Prediction. Journal of Chemical Information and Modeling, 61(11), 5606–5616. [Link]

  • NovAliX. (n.d.). NMR sample preparation guidelines. Retrieved January 24, 2026, from [Link]

  • Blank, I., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 800811. [Link]

  • Post, C. B. (2003). Exchange-transferred NOE Spectroscopy and Bound Ligand Structure Determination. Current Opinion in Structural Biology, 13(5), 581–588. [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved January 24, 2026, from a university course website. Note: While the original link is to a course page, the content provides a useful summary.
  • D'Ursi, A. (2018). Conformational analysis of peptides and proteins for drug design using molecular simulations [Doctoral dissertation, The University of Manchester]. Research Explorer.
  • ResearchGate. (n.d.). Experimental crystal structures of dl-norleucine. Retrieved January 24, 2026, from [Link]

  • Scheler, U., & Seebach, D. (1998). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Helvetica Chimica Acta, 81(7), 1382–1406.
  • Li, J., et al. (2021). NMR Reveals the Conformational Changes of Cytochrome C upon Interaction with Cardiolipin. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • University of Illinois Chicago. (n.d.). Peptide/Protein Structure Determination Using NMR Restraints and CYANA.
  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved January 24, 2026, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) undecanoic L-norleucine and (b) undecanoic L-isoleucine. Retrieved January 24, 2026, from [Link]

  • Woods, C. J., & Trewhella, M. (2020). Computational methods for exploring protein conformations. Essays in Biochemistry, 64(4), 585–597. [Link]

  • Perczel, A., et al. (1993). Comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. International Journal of Peptide and Protein Research, 41(3), 223–236. [Link]

  • ResearchGate. (n.d.). A norleucine molecule in the conformation belonging to the β and α.... Retrieved January 24, 2026, from [Link]

  • Sprecher, A., et al. (2024). Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5'-Difluoroleucine in a Protein. ChemBioChem, e202400335. [Link]

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A Comparative Guide to the In Vivo Metabolic Fate of Glycyl-dl-Norleucine Versus Proteinogenic Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of peptide-based therapeutics and nutritional science, understanding the in vivo journey of dipeptides is paramount. Their absorption, stability, and ultimate metabolic fate dictate their efficacy and physiological impact. This guide provides an in-depth comparison of the metabolic pathways of Glycyl-dl-norleucine, a dipeptide containing a non-proteinogenic amino acid, and common proteinogenic dipeptides. By elucidating the key differences in their biological processing, we aim to equip researchers and drug development professionals with the critical insights needed for informed decision-making in their respective fields.

Introduction: The Significance of Dipeptide Metabolism in Biomedical Research

Dipeptides, comprising two amino acids linked by a peptide bond, are not merely intermediates in protein digestion; they are bioactive molecules with significant physiological roles and therapeutic potential. Their efficient absorption via dedicated transporters and subsequent hydrolysis into constituent amino acids make them attractive vehicles for nutrient delivery and prodrug design. Proteinogenic dipeptides, constructed from the 20 standard amino acids, form the basis of our understanding of this process. However, the introduction of non-proteinogenic amino acids, such as norleucine, into dipeptide structures presents a fascinating challenge to the body's metabolic machinery. Norleucine, an isomer of leucine, is not naturally incorporated into proteins and its presence in a dipeptide can significantly alter its metabolic trajectory.[1] This guide will dissect these differences, offering a comparative analysis grounded in established biochemical principles and experimental observations.

The Divergent Paths of Dipeptide Metabolism: A Head-to-Head Comparison

The in vivo fate of a dipeptide is governed by a series of orchestrated events: intestinal absorption, enzymatic hydrolysis, tissue distribution, and ultimately, the metabolic processing of its constituent amino acids. The structural dissimilarity between norleucine and its proteinogenic counterparts gives rise to significant variations at each of these stages.

Intestinal Absorption: A Tale of Two Transporters

The absorption of di- and tripeptides from the intestinal lumen is primarily mediated by the proton-coupled peptide transporters, PEPT1 and PEPT2.[2][3][4] While PEPT1 is a high-capacity, low-affinity transporter abundant in the small intestine, PEPT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidney and brain.[2][3]

  • Proteinogenic Dipeptides: These are readily recognized and transported by PEPT1 and PEPT2.[2] The efficiency of transport can be influenced by the physicochemical properties of the constituent amino acids.[5]

  • This compound: While direct transport data for this compound is scarce, the promiscuous nature of PEPT1 and PEPT2 suggests they can transport a wide array of di- and tripeptides.[3] However, the presence of the non-proteinogenic norleucine may influence binding affinity and transport kinetics compared to dipeptides containing proteinogenic amino acids like leucine or isoleucine. It is plausible that the structural difference in the side chain of norleucine could lead to altered recognition by the transporters, potentially resulting in a lower transport efficiency compared to its proteinogenic counterparts.

The following diagram illustrates the general mechanism of dipeptide absorption in the intestine.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dipeptide This compound Proteinogenic Dipeptide PEPT1 PEPT1 Transporter Dipeptide->PEPT1 Uptake Cytosolic Peptidases Cytosolic Peptidases PEPT1->Cytosolic Peptidases Intracellular Transport Amino Acids Glycine + Norleucine Glycine + Proteinogenic AA Cytosolic Peptidases->Amino Acids Hydrolysis Amino Acid Transporters Amino Acid Transporters Amino Acids->Amino Acid Transporters Efflux Portal Vein Portal Vein Amino Acid Transporters->Portal Vein

Caption: Intestinal absorption and initial metabolism of dipeptides.

Enzymatic Hydrolysis: The Gatekeeper of Bioavailability

Once absorbed into the enterocytes or circulating in the bloodstream, dipeptides are subject to hydrolysis by various peptidases, which cleave the peptide bond to release the constituent amino acids.[6][7][8] The rate and extent of this hydrolysis are critical determinants of the dipeptide's stability and bioavailability.

  • Proteinogenic Dipeptides: These are typically rapidly hydrolyzed by a plethora of cytosolic and brush border membrane peptidases.[7] The specific enzymes involved and the rate of hydrolysis can vary depending on the amino acid sequence of the dipeptide.[9]

  • This compound: The presence of norleucine is likely to confer increased resistance to enzymatic hydrolysis. Many peptidases exhibit a high degree of specificity for substrates containing proteinogenic L-amino acids. The dl-racemic nature of the norleucine further complicates this, as peptidases are often stereospecific. This resistance to cleavage could lead to a longer plasma half-life for this compound compared to its proteinogenic counterparts, a property often sought in the design of peptide-based drugs.[10]

Tissue Distribution and Organ-Specific Metabolism

Following absorption and potential hydrolysis, the intact dipeptide and its constituent amino acids are distributed throughout the body. Different organs, including the liver, kidneys, and muscle, play distinct roles in their subsequent metabolism.[5]

  • Proteinogenic Dipeptides: The liver is a major site of metabolism for absorbed amino acids and dipeptides.[11] Kidneys are also crucial for filtering and reabsorbing peptides from the blood.[5] The constituent amino acids enter their respective metabolic pathways, contributing to protein synthesis, energy production, or other biosynthetic processes.[12][13][14]

  • This compound: Due to its potential for increased stability, a greater proportion of intact this compound may reach various tissues compared to rapidly hydrolyzed proteinogenic dipeptides. The metabolic fate of norleucine itself is a key differentiator. As a non-proteinogenic amino acid, it is not incorporated into proteins and is likely metabolized via pathways for branched-chain amino acids or fatty acids, though its specific metabolic route in humans is not as well-defined as for proteinogenic amino acids.[15]

FeatureThis compoundProteinogenic Dipeptides (e.g., Glycyl-leucine)
Intestinal Absorption Potentially slower or less efficient transport via PEPT1/2 due to non-proteinogenic structure.Efficiently transported by PEPT1 and PEPT2.[2]
Enzymatic Hydrolysis Likely more resistant to hydrolysis by peptidases, leading to a longer plasma half-life.Rapidly hydrolyzed by cytosolic and brush border peptidases.[7][9]
Tissue Distribution A higher proportion may be distributed to tissues as the intact dipeptide.Primarily distributed as constituent amino acids after rapid hydrolysis.
Metabolic Fate of Constituent Amino Acids Glycine follows its usual metabolic pathways.[12] Norleucine is not used for protein synthesis and enters alternative catabolic pathways.[15]Both amino acids are readily utilized for protein synthesis, energy production, and other metabolic functions.[12][13]

Table 1: Comparative Metabolic Fate of this compound and Proteinogenic Dipeptides.

Experimental Methodologies for In Vivo Dipeptide Metabolism Studies

To empirically determine the metabolic fate of dipeptides like this compound, a combination of in vivo and analytical techniques is essential.

In Vivo Animal Models

Animal models, typically rodents, are indispensable for studying the systemic metabolism of novel compounds.

Protocol: In Vivo Pharmacokinetic Study of a Dipeptide in Rats

  • Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week with free access to standard chow and water.

  • Catheter Implantation: For serial blood sampling, a catheter is surgically implanted into the jugular vein under anesthesia. Animals are allowed to recover for 24-48 hours.

  • Dipeptide Administration: The test dipeptide (e.g., this compound) and a control proteinogenic dipeptide are dissolved in a sterile vehicle (e.g., saline). A predetermined dose is administered orally (via gavage) or intravenously (via the tail vein).

  • Sample Collection: Blood samples (approx. 100-200 µL) are collected via the jugular vein catheter at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant and a peptidase inhibitor. Urine and feces can also be collected over a 24-hour period in metabolic cages.

  • Tissue Harvesting: At the end of the study, animals are euthanized, and key organs (liver, kidneys, intestine, muscle, brain) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for later analysis.

The following diagram outlines the workflow for a typical in vivo dipeptide metabolism study.

Animal Model Animal Model (e.g., Rat) Dipeptide Admin Dipeptide Administration (Oral or IV) Animal Model->Dipeptide Admin Sample Collection Serial Sample Collection (Blood, Urine, Feces) Dipeptide Admin->Sample Collection Tissue Harvest Tissue Harvesting (Liver, Kidney, etc.) Dipeptide Admin->Tissue Harvest Sample Prep Sample Preparation (Protein Precipitation, Extraction) Sample Collection->Sample Prep Tissue Harvest->Sample Prep LCMS LC-MS/MS Analysis Sample Prep->LCMS Data Analysis Pharmacokinetic and Metabolite Analysis LCMS->Data Analysis

Caption: Workflow for an in vivo dipeptide metabolism study.

Analytical Techniques for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of dipeptides and their metabolites in complex biological matrices.[16][17][18]

Principle of LC-MS/MS for Dipeptide Analysis:

  • Chromatographic Separation (LC): The biological sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The dipeptide and its metabolites are separated from other matrix components based on their physicochemical properties (e.g., hydrophobicity) as they pass through a chromatographic column.

  • Ionization: The separated molecules are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis (MS/MS): The ionized molecules are separated based on their mass-to-charge ratio (m/z). A specific precursor ion (the intact dipeptide) is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantification.[17]

Conclusion and Future Directions

The inclusion of a non-proteinogenic amino acid like norleucine into a dipeptide structure, as in this compound, is predicted to significantly alter its metabolic fate compared to its proteinogenic counterparts. The key distinctions lie in its potentially reduced affinity for intestinal transporters, increased resistance to enzymatic hydrolysis, and the unique metabolic pathway of its constituent norleucine. These characteristics, particularly the enhanced stability, are highly desirable in the development of peptide-based drugs with improved pharmacokinetic profiles.

Future research should focus on direct, head-to-head in vivo studies to quantify the pharmacokinetic parameters of this compound and compare them with those of proteinogenic dipeptides. Investigating the specific peptidases that may or may not act on this dipeptide and elucidating the detailed catabolic pathway of norleucine in mammals will provide a more complete picture of its metabolic journey. Such knowledge will be invaluable for the rational design of next-generation peptide therapeutics and specialized nutritional formulations.

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A Comparative Guide to the Bioactivity of Glycyl-dl-norleucine and Gly-Gly Dipeptide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics, the selection of constituent amino acids is a critical determinant of a molecule's bioactivity, stability, and overall therapeutic potential. This guide provides an in-depth comparison of two structurally related dipeptides: Glycyl-dl-norleucine and the canonical Glycyl-glycine (Gly-Gly). While direct comparative studies are limited, this document synthesizes existing data on the individual amino acids and related peptides to offer a predictive analysis of their respective bioactivities. Furthermore, it furnishes detailed experimental protocols to empower researchers to conduct their own comparative assessments.

Introduction: The Significance of Dipeptide Structure in Bioactivity

Dipeptides, the simplest members of the peptide family, are not merely metabolic intermediates but can possess intrinsic biological activities and serve as important scaffolds in drug design.[1] The substitution of a single amino acid can dramatically alter a peptide's physicochemical properties, influencing its interaction with biological targets, metabolic stability, and cellular uptake. This guide focuses on the substitution of a glycine residue with dl-norleucine, a non-proteinogenic amino acid, and its potential impact on bioactivity.

Glycyl-glycine (Gly-Gly) is the simplest dipeptide, composed of two glycine residues.[2] Its small size and hydrophilic nature confer high water solubility.[3] It is often used as a building block in peptide synthesis and as a biological buffer.[3][4] Emerging research suggests Gly-Gly and glycine-rich peptides possess antimicrobial, antioxidant, and anti-inflammatory properties.[5][6][7]

This compound is a dipeptide wherein one glycine residue is replaced by dl-norleucine. Norleucine is an isomer of leucine, featuring a linear four-carbon side chain.[8] This structural difference introduces increased hydrophobicity compared to glycine's single hydrogen atom side chain.[9] The incorporation of norleucine into peptides has been shown to enhance enzymatic activity and resistance to oxidative degradation, suggesting that this compound may offer advantages in terms of potency and stability.[10][11]

Comparative Analysis of Physicochemical Properties

The fundamental differences in the side chains of glycine and norleucine are expected to translate into distinct physicochemical properties for Gly-Gly and this compound, which in turn will influence their biological behavior.

PropertyGlycyl-glycine (Gly-Gly)This compoundRationale for Difference
Molecular Weight 132.12 g/mol 188.22 g/mol [3]The addition of a butyl side chain in norleucine increases the molecular mass.
Hydrophobicity LowModerate to HighNorleucine's linear alkyl side chain is significantly more hydrophobic than glycine's hydrogen atom side chain.[8][9]
Solubility High in aqueous solutions[3]Expected to be lower in aqueous solutionsIncreased hydrophobicity generally leads to decreased water solubility.
Metabolic Stability Susceptible to cleavage by various peptidases.Potentially more resistant to enzymatic degradation.The non-canonical structure of norleucine may hinder recognition by some proteases. Peptides containing norleucine have shown increased resistance to oxidation.[11]

Predicted and Known Bioactivities: A Comparative Overview

Based on the available literature for the individual amino acids and related peptides, we can project and compare the potential bioactivities of this compound and Gly-Gly.

Antimicrobial Activity
  • Gly-Gly: Glycine-rich peptides have demonstrated antimicrobial properties.[5][6][7] However, some studies suggest that a high glycine content might lead to lower potency, possibly due to reduced membrane interaction.[3] One study found that glycine itself exhibits dose-dependent bactericidal activity and can restore antibiotic susceptibility in multidrug-resistant bacteria.[12]

  • This compound (Predicted): The increased hydrophobicity conferred by the norleucine residue could enhance the antimicrobial activity of the dipeptide. Many antimicrobial peptides rely on a balance of hydrophobicity and charge to disrupt bacterial membranes. The linear alkyl side chain of norleucine may facilitate insertion into the lipid bilayer, leading to membrane perturbation and cell death.

Anticancer Activity
  • Gly-Gly: Glycine-rich random coil anticancer peptides have been identified, suggesting a potential role for glycine-containing peptides in oncology.[4] Glycine has also been reported to inhibit tumor growth through anti-angiogenic mechanisms.[13]

  • This compound (Predicted): The enhanced membrane-penetrating capability, predicted due to the hydrophobic norleucine, could translate to improved cytotoxic effects on cancer cells. Many anticancer peptides exert their effects by disrupting the cell membrane of cancer cells, which often have a different lipid composition compared to healthy cells.[3]

Enzyme Inhibition
  • Gly-Gly: Dipeptides are known to act as inhibitors of certain enzymes, such as dipeptidyl peptidase-IV (DPP-IV), a target in type 2 diabetes management. While specific data for Gly-Gly is limited, its constituent amino acid, glycine, can influence various enzymatic pathways.

  • This compound (Predicted): The structural similarity of norleucine to leucine and methionine suggests it could be a competitive inhibitor for enzymes that process these amino acids. The increased hydrophobicity and altered shape of this compound compared to Gly-Gly might lead to a different enzyme inhibition profile, potentially with higher affinity for certain enzyme active sites.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically validate the predicted differences in bioactivity, a series of standardized in vitro assays are recommended. The following protocols provide a framework for a direct, head-to-head comparison of this compound and Gly-Gly.

Workflow for Comparative Bioactivity Screening

Bioactivity_Screening_Workflow cluster_synthesis Peptide Synthesis & Purity synthesis Synthesize this compound & Gly-Gly Dipeptides purification Purify by HPLC synthesis->purification characterization Characterize by Mass Spectrometry purification->characterization antimicrobial Antimicrobial Susceptibility (MIC/MBC Assays) characterization->antimicrobial cytotoxicity Anticancer Cytotoxicity (MTT Assay) characterization->cytotoxicity enzyme Enzyme Inhibition (e.g., DPP-IV Assay) characterization->enzyme stability Metabolic Stability (Plasma/Serum Incubation) characterization->stability

Caption: Workflow for the comparative bioactivity assessment of dipeptides.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the dipeptides against selected bacterial strains.[14][15][16]

Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Dipeptide Solutions: Dissolve this compound and Gly-Gly in sterile deionized water or a suitable buffer to create stock solutions. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Assay Setup: In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to 50 µL of each dipeptide dilution. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Assessment against Cancer Cell Lines (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and cytotoxicity.[17][18]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Gly-Gly in cell culture medium. Replace the existing medium with the dipeptide-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Protocol 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorometric assay measures the inhibition of DPP-IV activity.[19][20][21]

Methodology:

  • Reagent Preparation: Prepare DPP-IV enzyme solution and the fluorogenic substrate Gly-Pro-AMC in assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and Gly-Gly in the assay buffer.

  • Assay Reaction: In a 96-well black plate, add the DPP-IV enzyme, the dipeptide inhibitor solution, and pre-incubate for 10-15 minutes.

  • Initiate Reaction: Add the Gly-Pro-AMC substrate to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time. The rate of increase in fluorescence is proportional to DPP-IV activity. Calculate the percentage of inhibition for each dipeptide concentration and determine the IC50 value.

DPPIV_Inhibition_Assay cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection DPPIV DPP-IV Enzyme Mix Mix DPP-IV + Inhibitor DPPIV->Mix Substrate Gly-Pro-AMC (Substrate) Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Dipeptide Inhibitors (Gly-dl-Nle & Gly-Gly) Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Fluorescence (Ex: 360nm, Em: 460nm) Add_Substrate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Caption: Workflow for a DPP-IV enzyme inhibition assay.

Protocol 4: Metabolic Stability in Human Serum

This protocol assesses the stability of the dipeptides in a biologically relevant matrix.[22][23]

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound and Gly-Gly.

  • Incubation: Incubate the dipeptides at a final concentration of 10-100 µM in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of remaining intact dipeptide.

  • Half-life Calculation: Determine the half-life (t1/2) of each dipeptide by plotting the natural logarithm of the remaining peptide concentration against time.

Conclusion and Future Directions

While direct comparative data on the bioactivity of this compound and Gly-Gly is currently unavailable, a comprehensive analysis of their constituent amino acids and related peptides allows for informed predictions. The increased hydrophobicity and potential for enhanced metabolic stability of this compound suggest it may exhibit superior antimicrobial and anticancer activities compared to Gly-Gly. However, the well-documented biological roles of glycine indicate that Gly-Gly is also a molecule of significant therapeutic interest, particularly in the realms of inflammation and metabolic disorders.[24][25]

The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the bioactivities of these two dipeptides. Such studies are essential to validate the predictive analysis presented here and to uncover the full therapeutic potential of these simple yet intriguing molecules. The insights gained from these comparative assessments will undoubtedly contribute to the rational design of more effective and stable peptide-based drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.